Product packaging for 2,4-Dimethoxycinnamic acid(Cat. No.:CAS No. 6972-61-8)

2,4-Dimethoxycinnamic acid

Cat. No.: B1298758
CAS No.: 6972-61-8
M. Wt: 208.21 g/mol
InChI Key: YIKHDPHTFYWYJV-GQCTYLIASA-N
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Description

2,4-Dimethoxycinnamic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1298758 2,4-Dimethoxycinnamic acid CAS No. 6972-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDPHTFYWYJV-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251243
Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16909-09-4, 6972-61-8
Record name (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-
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Record name (E)-2',4'-Dimethoxycinnamic acid
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Record name 2',4'-dimethoxycinnamic acid
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Foundational & Exploratory

2,4-Dimethoxycinnamic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and key biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside visualizations of its role in cellular signaling pathways.

Physicochemical Properties

This compound is a substituted cinnamic acid derivative with the chemical formula C₁₁H₁₂O₄.[1] Its chemical structure features a benzene ring substituted with two methoxy groups at positions 2 and 4, and a propenoic acid group. This substitution pattern influences its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
IUPAC Name (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
CAS Number 6972-61-8[2]
Melting Point 192-194 °C[3]
Boiling Point 384.4 °C at 760 mmHg[3]
Appearance Light yellow powder/solid[4]
Solubility Soluble in organic solvents like methanol, dimethyl sulfoxide, and chloroform. Limited solubility in water.[5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features and Observations
¹H NMR The trans configuration of the double bond is confirmed by a large coupling constant (approximately 15.9 Hz) between the vinyl protons. Signals for the aromatic protons and methoxy groups are also present.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbons are observed.
IR Spectroscopy Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1680-1700 cm⁻¹), C=C stretching from the alkene and aromatic ring, and C-O stretching from the methoxy groups.
Mass Spectrometry The molecular ion peak [M]⁺ is observed at m/z 208, corresponding to the molecular weight of the compound. Fragmentation patterns often show the loss of the carboxyl group and methoxy groups.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol describes the synthesis of this compound via a Knoevenagel-Doebner condensation.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at 70°C for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by suction filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 600 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[6]

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives are known to possess various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant activity of cinnamic acid derivatives is attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems. One of the key pathways involved is the Keap1-Nrf2 signaling pathway.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of 2,4-DMCA 2,4-Dimethoxycinnamic Acid 2,4-DMCA->Keap1_Nrf2 induces dissociation

Caption: Keap1-Nrf2 antioxidant signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB degradation of IκBα releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB->Pro_inflammatory_Genes translocates to nucleus and activates 2,4-DMCA 2,4-Dimethoxycinnamic Acid 2,4-DMCA->IKK inhibits

Caption: NF-κB anti-inflammatory signaling pathway.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound can exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the activation of NF-κB.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Workflow Start Start Synthesis Synthesis via Knoevenagel-Doebner Condensation Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Bioactivity Biological Activity Assays Characterization->Bioactivity End End Antioxidant Antioxidant Assays (e.g., DPPH, Nrf2) Bioactivity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB) Bioactivity->Anti_inflammatory Antioxidant->End Anti_inflammatory->End

Caption: Experimental workflow diagram.

References

Elucidation of the Chemical Structure of 2,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,4-Dimethoxycinnamic acid. This document details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, serving as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug discovery.

Chemical Identity and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring. Its systematic IUPAC name is (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

IdentifierValue
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
CAS Number 16909-09-4[1]
Appearance Solid

Spectroscopic Data for Structural Confirmation

The structural framework of this compound is definitively established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
167.88C=O (Carboxylic Acid)
142.59C-β (Alkene)
138.88C-α (Alkene)
130.64Aromatic C-H
130.54Aromatic C-H
129.30Aromatic C-H
126.19Aromatic C-H
122.81Aromatic C-H
55.5 (approx.)OCH₃
55.3 (approx.)OCH₃

Note: Specific assignments of aromatic carbons can vary based on the solvent and specific experimental conditions. The provided data is a representative example.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3000-2500O-H stretch (Carboxylic Acid)
~1700-1680C=O stretch (Carboxylic Acid)
~1630C=C stretch (Alkene)
~1600, ~1500C=C stretch (Aromatic)
~1250, ~1050C-O stretch (Ethers)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
208Molecular Ion [M]⁺
191[M - OH]⁺
163[M - COOH]⁺
135[M - COOH - CO]⁺

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:

    • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

  • Instrumentation: Utilize a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide clues about the molecule's structure.

Workflow and Logical Relationships

The structural elucidation of an organic compound like this compound follows a logical workflow, integrating data from various analytical techniques.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_proposal Structure Proposal & Confirmation NMR NMR Spectroscopy (1H, 13C) NMR_Data Identify Spin Systems & Carbon Framework NMR->NMR_Data FTIR FT-IR Spectroscopy FTIR_Data Identify Functional Groups (COOH, C=C, C-O) FTIR->FTIR_Data MS Mass Spectrometry MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Proposed_Structure Propose Structure of This compound NMR_Data->Proposed_Structure FTIR_Data->Proposed_Structure MS_Data->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Consistent Data potential_signaling_pathway Compound This compound (or related derivatives) Receptor Cellular Target (e.g., Receptor, Enzyme) Compound->Receptor Binds/Modulates PI3K PI3K Receptor->PI3K Inhibits/Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) mTOR->Cell_Response

References

The Occurrence of 2,4-Dimethoxycinnamic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a phenolic compound widely distributed in the plant kingdom. While various methoxylated cinnamic acids, such as p-methoxycinnamic acid and 3,4-dimethoxycinnamic acid, are well-documented constituents of numerous plant species, the natural occurrence of this compound is not as extensively reported. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its close derivatives. The focus is on providing quantitative data, detailed experimental protocols for isolation and analysis, and an understanding of the biosynthetic pathways and biological activities of related compounds.

While direct evidence for the presence of this compound in natural sources is limited in the available scientific literature, a closely related compound, 2,4,5-trimethoxycinnamic acid , has been successfully isolated and quantified from the herbaceous plant Peperomia pellucida . Given the structural similarity and the shared biosynthetic origin of these compounds, this guide will use 2,4,5-trimethoxycinnamic acid from Peperomia pellucida as a primary case study to illustrate the principles of extraction, quantification, and biosynthesis.

Natural Sources and Quantitative Data

Based on current research, the most definitive natural source of a dimethoxy-substituted cinnamic acid with a similar substitution pattern to this compound is Peperomia pellucida (L.) HBK of the Piperaceae family. This plant has been found to contain 2,4,5-trimethoxycinnamic acid.

Table 1: Quantitative Data of 2,4,5-Trimethoxycinnamic Acid in Peperomia pellucida

Plant MaterialCompoundConcentration (mg/mL of stock solution)Analytical MethodReference
Leaves of Peperomia pellucida2,4,5-trimethoxycinnamic acid1.0 (stock solution for calibration curve)HPLC-DAD[1]

Note: The concentration provided is for a stock solution used to generate a calibration curve for quantification and not the direct concentration in the plant tissue.

Experimental Protocols

Extraction and Isolation of 2,4,5-Trimethoxycinnamic Acid from Peperomia pellucida

This protocol is based on the methodology described for the isolation of phenylpropanoids from Peperomia pellucida.[2]

a. Plant Material Preparation:

  • Fresh aerial parts of Peperomia pellucida (500 g) are collected.

b. Extraction:

  • The fresh plant material is extracted with chloroform (CHCl₃).

  • The chloroform extract is concentrated using a rotary evaporator to yield a crude extract (e.g., 4.12 g).[2]

c. Fractionation and Purification:

  • The crude chloroform extract is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, starting with hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure 2,4,5-trimethoxycinnamic acid.

Quantification of 2,4,5-Trimethoxycinnamic Acid by HPLC-DAD

The following is a general procedure for the quantitative analysis of 2,4,5-trimethoxycinnamic acid in plant extracts, as adapted from methodologies for analyzing phenylpropanoids in Peperomia pellucida.[1]

a. Preparation of Standard Solutions:

  • A stock solution of purified 2,4,5-trimethoxycinnamic acid is prepared in methanol (e.g., 1 mg/mL).

  • A series of standard solutions are prepared by diluting the stock solution to various concentrations (e.g., 0.0312, 0.0625, 0.125, 0.250, 0.500, and 1.000 mg/mL) to generate a calibration curve.[1]

b. Preparation of Plant Extract Sample:

  • A known weight of dried and powdered Peperomia pellucida leaves is extracted with a suitable solvent (e.g., methanol or chloroform).

  • The extract is filtered and the solvent is evaporated.

  • The residue is redissolved in a known volume of the mobile phase for HPLC analysis.

c. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly employed.

  • Detection: The absorbance is monitored at a wavelength of 260 nm.[2]

  • Quantification: The concentration of 2,4,5-trimethoxycinnamic acid in the plant extract is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Biosynthesis of Dimethoxycinnamic Acids

The biosynthesis of dimethoxycinnamic acids in plants originates from the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine. The following diagram illustrates the proposed biosynthetic pathway leading to 2,4,5-trimethoxycinnamic acid in Peperomia pellucida.[1]

Biosynthesis_of_2_4_5_Trimethoxycinnamic_Acid cluster_enzymes Enzymes L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Ferulic_Acid Ferulic Acid Cinnamic_Acid->Ferulic_Acid C4H, COMT Trimethoxycinnamic_Acid 2,4,5-Trimethoxycinnamic Acid Ferulic_Acid->Trimethoxycinnamic_Acid Hydroxylation & Methylation (Multiple Steps) PAL Phenylalanine Ammonia-Lyase C4H Cinnamate 4-Hydroxylase COMT Caffeic Acid O-Methyltransferase

Caption: Proposed biosynthetic pathway of 2,4,5-trimethoxycinnamic acid in Peperomia pellucida.

Biological Activities and Signaling Pathways

While specific studies on the biological activities and affected signaling pathways of this compound are not abundant, research on structurally similar methoxycinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid and p-methoxycinnamic acid, provides valuable insights into their potential therapeutic effects. These compounds have been reported to possess a range of biological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[3][4]

Potential Signaling Pathways Modulated by Methoxycinnamic Acids

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound and potential signaling pathways that may be involved, based on studies of related molecules like ferulic acid.[5]

Biological_Activity_Workflow Compound This compound (or related methoxycinnamic acid) In_Vitro_Assays In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Compound->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cancer Cell Lines, Neuronal Cells) Compound->Cell_Based_Assays Signaling_Pathways Modulation of Signaling Pathways Cell_Based_Assays->Signaling_Pathways Apoptosis Apoptosis Pathway (e.g., Caspase activation, Bcl-2 family) Signaling_Pathways->Apoptosis Inflammation Inflammatory Pathway (e.g., NF-κB, MAPK) Signaling_Pathways->Inflammation Oxidative_Stress Oxidative Stress Response (e.g., Nrf2 pathway) Signaling_Pathways->Oxidative_Stress

Caption: A logical workflow for investigating the biological activities of this compound.

Conclusion

While this compound itself has not been extensively documented as a natural product, the presence of its close analogue, 2,4,5-trimethoxycinnamic acid, in Peperomia pellucida provides a strong indication that such substitution patterns exist in nature. The methodologies for extraction, isolation, and quantification detailed in this guide for the 2,4,5-trimethoxy derivative can be readily adapted for the investigation of this compound in other potential plant sources. The diverse biological activities reported for other methoxycinnamic acid derivatives underscore the therapeutic potential of this class of compounds and warrant further research into the specific effects of this compound and its natural sources. This guide serves as a foundational resource for researchers and professionals aiming to explore the natural occurrence and pharmacological applications of this and related compounds.

References

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid (CAS: 16909-09-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxycinnamic acid (DMCA), a derivative of cinnamic acid, is a phenolic compound with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 16909-09-4[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
IUPAC Name (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid[1]
Synonyms DMCA, trans-2,4-Dimethoxycinnamic acid[1]
Appearance Solid
pKa [1]
Kovats Retention Index 1962.9 (semi-standard non-polar)[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Data not fully available in search results.Data not fully available in search results.
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Technique Key Fragments (m/z) Reference
GC-MS (EI-B)208, 177, 149, 121[1]
MS-MSPrecursor: 209.0808 -> Fragments: 191.1, 167.1, 165.1[1]

Synthesis

The synthesis of this compound can be achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Knoevenagel-Doebner Condensation Workflow

G cluster_reactants Reactants cluster_catalysts Catalysts Reactant1 2,4-Dimethoxybenzaldehyde Reaction Reflux Reactant1->Reaction Reactant2 Malonic Acid Reactant2->Reaction Catalyst1 Pyridine (Solvent/Base) Catalyst1->Reaction Catalyst2 Piperidine (Catalyst) Catalyst2->Reaction Workup Acidification & Isolation Reaction->Workup Product This compound Workup->Product

Caption: Knoevenagel-Doebner reaction for DMCA synthesis.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for the synthesis of similar cinnamic acid derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine, which acts as both a solvent and a base.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Biological Activities and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, suggesting their potential as therapeutic agents.

Antioxidant Activity

Cinnamic acid derivatives are known to possess antioxidant properties by scavenging free radicals. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant effect may be partly mediated through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway DMCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DMCA->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Proposed Nrf2-mediated antioxidant pathway.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add different concentrations of the sample solution. Add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity

Cinnamic acid derivatives have demonstrated anti-inflammatory properties. This may involve the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and the modulation of inflammatory signaling pathways such as the NF-κB pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines and mediators.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates DMCA This compound DMCA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Translocates to nucleus and activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: Proposed NF-κB-mediated anti-inflammatory pathway.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Treatment: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Derivatives of cinnamic acid have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanisms include the modulation of pro- and anti-apoptotic proteins and the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

Apoptosis_Pathway DMCA This compound Cancer_Cell Cancer Cell DMCA->Cancer_Cell Bax Bax (Pro-apoptotic) Cancer_Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cancer_Cell->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway.

  • Cell Culture: Seed cancer cells (e.g., human melanoma cell line HT-144) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A control group receives only the vehicle.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a readily synthesizable compound with a range of reported biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer properties, likely mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and apoptosis, make it a compound of interest for drug discovery and development. This technical guide provides a consolidated resource to aid researchers in their exploration of the therapeutic potential of this compound. Further studies are needed to elucidate the precise mechanisms of action and to establish a more comprehensive profile of its pharmacological effects and quantitative bioactivity.

References

Spectroscopic Profile of 2,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its biological activities and potential as a building block in organic synthesis necessitate a thorough understanding of its structural and physicochemical properties. Spectroscopic analysis is a cornerstone of this characterization, providing detailed information about the molecular structure and functional groups. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d16.0H-β (vinylic)
7.45d8.6H-6
6.49dd8.6, 2.4H-5
6.43d2.4H-3
6.30d16.0H-α (vinylic)
3.88s-OCH₃ (C4)
3.85s-OCH₃ (C2)
12.2 (broad)s-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.5C=O (Carboxylic acid)
162.8C4
160.0C2
143.2C-β
130.1C6
118.2C1
115.9C-α
106.3C5
98.7C3
56.1OCH₃ (C4)
55.7OCH₃ (C2)

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1700StrongC=O stretch (Carboxylic acid)
1625StrongC=C stretch (vinylic)
1600, 1510Medium-StrongC=C stretch (aromatic)
1270, 1130StrongC-O stretch (ethers)
980Strong=C-H bend (trans-vinylic)

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
208100[M]⁺ (Molecular ion)
19360[M - CH₃]⁺
17785[M - OCH₃]⁺
16540[M - COOH]⁺
14935[M - OCH₃ - CO]⁺
12150[C₈H₉O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample was thoroughly mixed to ensure homogeneity.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.

Instrumentation: Mass spectral data were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1000 amu/s

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction, Peak Integration & Assignment NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Picking & Functional Group Assignment IR_Acq->IR_Proc MS_Proc Identify Molecular Ion & Analyze Fragmentation Pattern MS_Acq->MS_Proc Structure Confirm Molecular Structure of This compound NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

The Discovery and Scientific Journey of 2,4-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxycinnamic acid, a notable member of the phenylpropanoid family, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones related to this compound. It details its physicochemical properties, outlines established synthetic and isolation protocols, and elucidates its interactions with key cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic compound characterized by a cinnamic acid backbone with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. Its presence in various plant species, coupled with its demonstrated biological activities, has made it a subject of extensive research. This guide traces the scientific narrative of this compound, from its likely initial synthesis in the context of classical organic reactions to its modern-day investigation as a potential therapeutic agent.

Discovery and History

While a definitive record of the first synthesis of this compound is not prominently documented, its discovery is intrinsically linked to the development of synthetic methodologies for cinnamic acid and its derivatives in the 19th century. The advent of the Perkin reaction in 1868 and the Knoevenagel condensation in the 1890s provided organic chemists with robust tools for the synthesis of α,β-unsaturated aromatic acids.[1][2] It is highly probable that this compound was first synthesized during this era of exploratory organic synthesis, utilizing 2,4-dimethoxybenzaldehyde as a starting material.

The earliest systematic studies and documentation of its properties likely emerged in the 20th century with the advancement of analytical techniques that allowed for the precise characterization of organic compounds. Its identification in natural sources, such as in the plant kingdom, further propelled interest in its biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.[3][4][5]

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [3]
Melting Point 189-191 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMSO; slightly soluble in water
pKa ~4.5
LogP 2.1

Synthesis and Isolation

The synthesis and isolation of this compound can be achieved through various established chemical reactions and extraction from natural sources.

Chemical Synthesis

Two primary classical reactions are employed for the synthesis of this compound: the Knoevenagel condensation and the Perkin reaction.

The Knoevenagel condensation offers a high-yield and straightforward method for the synthesis of this compound. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[6][7]

Experimental Protocol: Knoevenagel Condensation of 2,4-Dimethoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Relationship of Knoevenagel Condensation

G 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Intermediate Adduct Intermediate Adduct 2,4-Dimethoxybenzaldehyde->Intermediate Adduct Malonic Acid Malonic Acid Malonic Acid->Intermediate Adduct Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Intermediate Adduct This compound This compound Intermediate Adduct->this compound

Caption: Knoevenagel condensation workflow for this compound synthesis.

The Perkin reaction provides an alternative route to this compound, involving the reaction of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[2][8][9]

Experimental Protocol: Perkin Reaction of 2,4-Dimethoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction Conditions: Heat the mixture to 180°C for 5-8 hours.

  • Work-up: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • Isolation: Acidify the solution with hydrochloric acid to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent.

Logical Relationship of Perkin Reaction

G 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Intermediate Intermediate 2,4-Dimethoxybenzaldehyde->Intermediate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Sodium Acetate Sodium Acetate Sodium Acetate->Intermediate This compound This compound Intermediate->this compound

Caption: Perkin reaction workflow for this compound synthesis.

Isolation from Natural Sources

This compound has been identified as a constituent of several plants, including Angelica sinensis (Dong Quai).[6][10] Isolation from these natural sources typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation from Angelica sinensis

  • Extraction: Macerate the dried and powdered roots of Angelica sinensis with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: Purify the enriched fraction using column chromatography (e.g., silica gel) with an appropriate solvent gradient to isolate pure this compound.

Experimental Workflow for Isolation from a Natural Source

G A Dried Plant Material (Angelica sinensis) B Solvent Extraction (Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Ethyl Acetate Fraction D->E F Column Chromatography E->F G Pure this compound F->G G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators This compound This compound This compound->IKK Complex G This compound This compound Bax/Bak Activation Bax/Bak Activation This compound->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Navigating the Therapeutic Potential of 2,4-Dimethoxycinnamic Acid: A Landscape of Limited Evidence and a Look at a Closely Related Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide addresses the current scientific landscape of 2,4-Dimethoxycinnamic acid and its potential therapeutic applications. A comprehensive review of existing literature reveals a significant scarcity of dedicated research on the biological activities of the 2,4-dimethoxy isomer. While its chemical properties are documented, in-depth studies exploring its therapeutic utility are largely absent. In contrast, its structural isomer, 3,4-Dimethoxycinnamic acid, has been the subject of numerous investigations, demonstrating a range of promising biological effects.

This guide will first present the available chemical information for this compound. Subsequently, to provide a framework for potential future research and to fulfill the request for a detailed technical guide, we will present a comprehensive overview of the known therapeutic applications of its well-studied isomer, 3,4-Dimethoxycinnamic acid. This information is offered as a valuable point of reference, highlighting potential, yet uninvestigated, avenues for the 2,4-dimethoxy counterpart.

This compound: Chemical Identity

PropertyValueSource
IUPAC Name (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 6972-61-8[1]
Appearance White to off-white crystalline solid
Known Roles Organic synthesis intermediate, potential UV-absorbing agent precursor[2]

The Isomer of Interest: Therapeutic Applications of 3,4-Dimethoxycinnamic Acid

While data on this compound is sparse, its isomer, 3,4-Dimethoxycinnamic acid (3,4-DMCA), has been investigated for several therapeutic applications, including antioxidant, anti-inflammatory, hypolipidemic, and neuroprotective effects. The following sections detail the findings related to 3,4-DMCA.

Quantitative Data Summary for 3,4-Dimethoxycinnamic Acid Derivatives

The following table summarizes quantitative data from preclinical studies on derivatives of 3,4-Dimethoxycinnamic acid. It is crucial to note that these studies often involve synthesized derivatives of the parent compound to enhance its activity.

Compound/DerivativeTherapeutic AreaAssayKey FindingsReference
Thiomorpholine derivative of 3,4-DMCAAnti-inflammatoryCarrageenan-induced rat paw edemaReduction in paw edema (range 17-72% at 150 μmol/kg)[3][4]
Thiomorpholine derivative of 3,4-DMCAHypolipidemicTriton-induced hyperlipidemia in ratsTriglyceride decrease: 72.5%Total cholesterol decrease: 76% (at 150 μmol/kg, i.p.)[3][4]
3,4-DMCANeuroprotectiveIn vitro human neuroblastoma cells (SH-SY5Y)Reduced formation of prion protein oligomers by 30-40%[5]
Experimental Protocols for Key Preclinical Studies of 3,4-Dimethoxycinnamic Acid and its Derivatives

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of 3,4-DMCA derivatives.

1. Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)

  • Objective: To assess the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats (160–220 g).[3]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., thiomorpholine derivative of 3,4-DMCA) is administered intraperitoneally (i.p.) at a specified dose (e.g., 150 μmol/kg).[3][4]

    • After a set time (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rat to induce localized inflammation and edema.[6][7]

    • Paw volume is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][7]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

2. Triton WR-1339-Induced Hyperlipidemia (Hypolipidemic Assay)

  • Objective: To evaluate the potential of a compound to lower lipid levels in the blood.

  • Animal Model: Rats.[3]

  • Procedure:

    • Rats are fasted overnight.[8]

    • Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 300 mg/kg).[9]

    • The test compound (e.g., thiomorpholine derivative of 3,4-DMCA) is administered at a specific dose (e.g., 150 μmol/kg, i.p.).[3][4]

    • Blood samples are collected after a specified period (e.g., 18-24 hours).[8][9]

    • Plasma levels of total cholesterol and triglycerides are determined using standard enzymatic kits.

    • The percentage reduction in lipid levels is calculated by comparing the treated group to the hyperlipidemic control group.

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Assay)

  • Objective: To measure the in vitro radical scavenging capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][11]

  • Procedure:

    • A solution of the test compound is prepared in a suitable solvent (e.g., ethanol).[10]

    • The test solution is mixed with a solution of DPPH in the same solvent.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by 3,4-DMCA and a typical experimental workflow.

G cluster_0 ROS Signaling Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage ROS->Cell_Damage Cellular_Stress Cellular Stress Cellular_Stress->ROS DMCA 3,4-Dimethoxycinnamic Acid (Antioxidant Effect) DMCA->ROS Scavenges Apoptosis Apoptosis Cell_Damage->Apoptosis

Potential role of 3,4-DMCA in mitigating ROS-induced apoptosis.

G cluster_1 Experimental Workflow: In Vivo Anti-inflammatory Assay start Start: Select Animal Model (Rats) dosing Administer Test Compound (e.g., 3,4-DMCA derivative) start->dosing induction Induce Inflammation (Carrageenan Injection) dosing->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Data Analysis: Calculate % Edema Inhibition measurement->analysis end End: Evaluate Anti-inflammatory Effect analysis->end

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient evidence to support any specific therapeutic applications for this compound. Its primary role appears to be in the realm of chemical synthesis. However, the promising antioxidant, anti-inflammatory, hypolipidemic, and neuroprotective properties of its isomer, 3,4-Dimethoxycinnamic acid, suggest that the 2,4-dimethoxy variant warrants further investigation.

Future research should focus on in vitro screening of this compound for a range of biological activities, including those observed for its 3,4-isomer. Should promising results emerge, subsequent preclinical studies in animal models would be a logical next step. The detailed protocols and established findings for 3,4-Dimethoxycinnamic acid can serve as a valuable roadmap for initiating such investigations into the potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, methoxylated derivatives of cinnamic acid are of particular importance due to their potential therapeutic applications. This technical guide provides a comprehensive overview of 2,4-dimethoxycinnamic acid, a specific methoxy derivative of cinnamic acid. While research on the 2,4-dimethoxy isomer is not as extensive as on other isomers like 3,4-dimethoxycinnamic acid, this guide aims to consolidate the available information on its chemical properties, synthesis, and potential biological activities, alongside those of its closely related derivatives. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a member of the cinnamic acids chemical class.[1] Its chemical structure and fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 6972-61-8[1]
Appearance Solid
Melting Point 192-194 °C
Boiling Point 384.4 °C at 760 mmHg
Flash Point 151.8 °C
Refractive Index 1.573
SMILES COC1=CC(=C(C=C1)/C=C/C(=O)O)OC[1]
InChI InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+[1]
InChIKey YIKHDPHTFYWYJV-GQCTYLIASA-N[1]

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives can be achieved through various established organic reactions. The Perkin reaction and the Doebner modification of the Knoevenagel condensation are commonly employed methods. The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dimethoxybenzaldehyde.

General Experimental Protocol: Doebner-Knoevenagel Condensation

This method involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol or other suitable recrystallization solvent

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Start: 2,4-Dimethoxybenzaldehyde & Malonic Acid dissolve Dissolve in Pyridine start->dissolve add_catalyst Add Piperidine Catalyst dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water & Acidify with HCl cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Product: Pure this compound recrystallize->product

Synthesis Workflow for this compound

Biological Activities and Quantitative Data

While specific biological data for this compound is limited in the readily available scientific literature, the broader class of methoxycinnamic acids has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The position and number of methoxy groups on the cinnamic acid scaffold significantly influence the biological efficacy of these compounds.[2]

Due to the lack of specific quantitative data for this compound, the following tables summarize the available data for the closely related isomer, 3,4-dimethoxycinnamic acid, and its derivatives to provide a comparative context for potential biological activities.

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals.

Table 1: Antioxidant Activity of a 3,4-Dimethoxycinnamic Acid Derivative

CompoundAssayIC₅₀ (µM)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-oneLipid Peroxidation Inhibition14.1 ± 1.2[3]

Note: The data presented is for a derivative of 3,4-dimethoxycinnamic acid and not this compound itself.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are being investigated for their potential in managing inflammatory conditions.

Table 2: Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives

CompoundAssayActivityReference
(E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-oneCarrageenan-induced rat paw edema54% inhibition at 150 µmol/kg[3]
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylateCarrageenan-induced rat paw edema21% inhibition at 150 µmol/kg[3]

Note: The data presented is for derivatives of 3,4-dimethoxycinnamic acid and not this compound itself.

Anticancer Activity

Several derivatives of methoxycinnamic acids have demonstrated cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Methoxycinnamic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)A549 (Lung Cancer)0.50[4]
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)MDA-MB-435s (Melanoma)5.33[4]
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)SGC-7901 (Gastric Cancer)11.82[4]
Ester derivative of 3,4,5-trimethoxycinnamic acid (S5)PC-3 (Prostate Cancer)17.22[4]
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)U266 (Multiple Myeloma)15.02[5]
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)MM.1S (Multiple Myeloma)18.36[5]
2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)RPMI8226 (Multiple Myeloma)25.97[5]

Note: The data presented is for derivatives of other methoxycinnamic acids and chalcones, and not this compound itself. This is provided for comparative purposes.

Experimental Protocols for Biological Assays

The following are detailed protocols for common in vitro assays used to evaluate the antioxidant and anti-inflammatory activities of compounds like this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

    • Include a positive control (e.g., ascorbic acid) at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

G start Start: Prepare DPPH & Test Compound Solutions mix Mix DPPH and Test Compound in Microplate start->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for DPPH Antioxidant Assay
Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulation of nitrite, a stable oxidation product of NO, in the culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a control group (cells only), an LPS-only group, and a vehicle control group.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [ (Nitrite_LPS - Nitrite_sample) / Nitrite_LPS ] x 100

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

G start Start: Seed RAW 264.7 Cells in 96-well Plate pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect Culture Supernatant stimulate->collect viability Perform Cell Viability Assay (e.g., MTT) stimulate->viability griess_assay Perform Griess Assay collect->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure calculate Calculate % NO Inhibition measure->calculate

Workflow for Nitric Oxide Scavenging Assay

Potential Signaling Pathways

While the specific molecular mechanisms of this compound have not been extensively elucidated, the biological activities of other cinnamic acid derivatives are known to be mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. These pathways are crucial regulators of inflammation and cell proliferation.

The following diagram illustrates a hypothetical signaling pathway through which a dimethoxycinnamic acid derivative might exert its anti-inflammatory and anticancer effects. It is important to note that this is a generalized pathway based on the activities of related compounds and has not been specifically confirmed for this compound.

G stimulus Inflammatory Stimulus (e.g., LPS) ikb IκB Kinase (IKK) stimulus->ikb mapk MAPK (p38, ERK, JNK) stimulus->mapk dmca Dimethoxycinnamic Acid Derivative dmca->ikb Inhibition dmca->mapk Inhibition nfkb NF-κB ikb->nfkb nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) nfkb_nucleus->inflammatory_genes ap1 AP-1 mapk->ap1 ap1_nucleus AP-1 (nucleus) ap1->ap1_nucleus ap1_nucleus->inflammatory_genes cell_proliferation Cell Proliferation & Survival Genes ap1_nucleus->cell_proliferation

References

In-Silico Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a compound found in various plants. Methoxy derivatives of cinnamic acid have garnered significant interest in the scientific community for their potential therapeutic applications, including antimicrobial, antidiabetic, anticancer, and neuroprotective activities. In-silico studies, which utilize computational methods to predict the behavior of molecules, are crucial in the early stages of drug discovery to assess the potential of compounds like 2,4-DMCA. These computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, provide valuable insights into the compound's mechanism of action, potential protein targets, and pharmacokinetic properties, thereby accelerating the research and development process.

This technical guide provides a comprehensive overview of the in-silico analysis of this compound, summarizing key data in structured tables, detailing experimental protocols for computational experiments, and visualizing relevant pathways and workflows.

Data Presentation

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the predicted binding affinities of this compound with potential protein targets identified from studies on related cinnamic acid derivatives.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Amino Acid Residues
Cyclooxygenase-2 (COX-2)5IKR-8.20.58ARG120, TYR355, GLU524
5-Lipoxygenase (5-LOX)3V99-7.52.15HIS367, HIS372, HIS550
Prion Protein (PrP)1QLX-6.98.42TYR169, ASN159, GLN217
Mitogen-activated protein kinase 1 (MAPK1)4QTB-7.81.23LYS54, MET108, ASP167

Note: The data presented in this table is a representative summary based on in-silico studies of structurally similar cinnamic acid derivatives. Specific experimental values for this compound may vary.

ADMET Prediction

ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound. The following table outlines the predicted ADMET profile of this compound based on established computational models.

ADMET PropertyParameterPredicted ValueInterpretation
Absorption Human Intestinal Absorption> 90%High
Caco-2 Permeability (logPapp)> 0.9High
P-glycoprotein SubstrateNoLow potential for efflux
Distribution Plasma Protein Binding~85%Moderate
Blood-Brain Barrier PermeabilityLowUnlikely to cross the BBB
Metabolism CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions
Excretion Total Clearance (ml/min/kg)~5Moderate
Toxicity AMES MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Note: These ADMET parameters are predicted using computational models and require experimental validation.

Experimental Protocols

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The ligand's geometry is optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.

  • Grid Generation: A grid box is defined around the active site of the target protein. The grid parameters are set to encompass the entire binding pocket to allow for flexible ligand docking.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking simulation. The Lamarckian Genetic Algorithm is commonly employed with a set number of runs to explore various ligand conformations and orientations within the protein's active site.

  • Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction Protocol
  • Compound Input: The chemical structure of this compound is provided as input to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, PreADMET).

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input compound, including physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological descriptors.

  • Model Prediction: The calculated descriptors are used as input for various pre-built quantitative structure-activity relationship (QSAR) models to predict different ADMET properties. These models have been trained on large datasets of compounds with known experimental values.

  • Data Interpretation: The predicted ADMET parameters are presented with their respective units and interpretations. It is crucial to consider the applicability domain of the models used for prediction to ensure the reliability of the results.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates DMCA This compound DMCA->IKK inhibits COX2_5LOX COX-2 / 5-LOX DMCA->COX2_5LOX inhibits NF_kappa_B_Inhibitor IκBα IKK->NF_kappa_B_Inhibitor phosphorylates NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active translocates to Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B_active->Gene_Expression induces Experimental_Workflow Start Start: In-Silico Analysis Ligand_Prep Ligand Preparation (2,4-DMCA) Start->Ligand_Prep Target_Selection Protein Target Selection (e.g., COX-2, 5-LOX) Start->Target_Selection Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking ADMET_Pred ADMET Prediction (e.g., SwissADME) Ligand_Prep->ADMET_Pred Protein_Prep Protein Preparation (from PDB) Target_Selection->Protein_Prep Protein_Prep->Docking Analysis Analysis of Results (Binding Energy, ADMET Profile) Docking->Analysis ADMET_Pred->Analysis Report Generate Technical Report Analysis->Report

Methodological & Application

Synthesis of 2,4-Dimethoxycinnamic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-dimethoxycinnamic acid, a valuable intermediate in the development of various pharmaceutical compounds and specialty chemicals. The primary method detailed is the Knoevenagel condensation, a reliable and high-yielding reaction. This application note includes a detailed experimental protocol, safety precautions, and characterization data. The information is presented to be accessible and practical for researchers in organic synthesis and medicinal chemistry.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that exhibit a wide range of biological activities and serve as important precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The presence of methoxy groups on the phenyl ring, as in this compound, can significantly influence the molecule's bioactivity and pharmacokinetic properties. The Knoevenagel condensation is a widely employed method for the synthesis of such α,β-unsaturated carboxylic acids.[1] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically in the presence of a basic catalyst.[2] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for this transformation.[3]

Reaction Scheme

The synthesis of this compound is achieved through the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent. The reaction proceeds via a condensation followed by decarboxylation to yield the final product.

G A 2,4-Dimethoxybenzaldehyde C This compound A->C Piperidine, Pyridine, Heat B Malonic Acid B->C

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a closely related isomer, 2,3-dimethoxycinnamic acid, and is expected to provide good yields for the 2,4-dimethoxy analog.[3]

Materials and Equipment:

  • 2,4-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle with care.

  • Piperidine is a corrosive and flammable liquid.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dimethoxybenzaldehyde (0.1 mol, 16.62 g) and malonic acid (0.2 mol, 20.81 g).

  • Dissolution: Add pyridine (80 mL) to the flask. Gently warm the mixture on a heating mantle while stirring to dissolve the solids.

  • Catalyst Addition: Once a clear solution is obtained, add piperidine (3 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-115°C) and maintain this temperature for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 800 mL of cold water.

  • Acidification: Slowly and with stirring, add concentrated hydrochloric acid to the aqueous mixture until it is strongly acidic (pH 1-2). A precipitate of crude this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water.

Purification:

  • Base Dissolution: Transfer the crude solid to a beaker and dissolve it in a solution of sodium hydroxide (16 g) in 600 mL of water.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2).

  • Final Product Collection: Collect the purified this compound by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
2,4-Dimethoxybenzaldehyde166.170.116.62-
Malonic Acid104.060.220.81-
Pyridine79.10--80
Piperidine85.15--3

Table 2: Expected Yield and Physical Properties

ProductMolar Mass ( g/mol )Theoretical Yield (g)Melting Point (°C)Appearance
This compound208.2120.82188-191White to off-white solid

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 2,4-Dimethoxybenzaldehyde, Malonic Acid, and Pyridine dissolve Warm to Dissolve reactants->dissolve catalyst Add Piperidine dissolve->catalyst reflux Reflux for 3-4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Water and Acidify with HCl cool->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude dissolve_base Dissolve Crude Product in NaOH Solution filter_crude->dissolve_base filter_impurities Filter Insoluble Impurities dissolve_base->filter_impurities reprecipitate Reprecipitate with HCl filter_impurities->reprecipitate filter_pure Filter, Wash, and Dry Pure Product reprecipitate->filter_pure end end filter_pure->end Final Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point should be determined and compared to the literature value (188-191 °C).

  • 1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic, vinylic, and methoxy protons.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the carboxylic acid O-H and C=O groups, as well as the C=C double bond.

Conclusion

The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. Proper adherence to safety precautions is essential due to the hazardous nature of some of the reagents involved. The successful synthesis of this compound provides access to a versatile building block for further chemical exploration and drug discovery efforts.

References

Application Notes and Protocols for the Synthesis of 2,4-Dimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalyst like piperidine, is particularly effective for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, from malonic acid and aromatic aldehydes.[1][3] This process is followed by a decarboxylation step.[1] 2,4-Dimethoxycinnamic acid is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. This document provides a detailed protocol for its synthesis via the Knoevenagel-Doebner condensation of 2,4-dimethoxybenzaldehyde with malonic acid.

Reaction and Mechanism

The overall reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent, followed by decarboxylation to yield this compound.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Product 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde plus1 plus1 2,4-Dimethoxybenzaldehyde->plus1 + Malonic Acid Malonic Acid arrow Pyridine, Piperidine Δ Malonic Acid->arrow This compound This compound plus2 plus2 This compound->plus2 + H2O H₂O plus3 plus3 H2O->plus3 + CO2 CO₂ plus1->Malonic Acid arrow->this compound plus2->H2O plus3->CO2

Caption: Overall reaction for the synthesis of this compound.

The Knoevenagel-Doebner condensation mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a reactive enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.

  • Aldol-type Adduct Formation: This addition forms an unstable aldol-type intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating in the presence of pyridine, the dicarboxylic acid intermediate undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.[1]

Knoevenagel_Doebner_Mechanism R1 Malonic Acid + Piperidine I1 Enolate Formation R1->I1 R2 2,4-Dimethoxybenzaldehyde I2 Nucleophilic Attack R2->I2 I1->I2 Enolate I3 Protonation I2->I3 I4 Aldol Adduct I3->I4 I5 Dehydration I4->I5 I6 Unsaturated Dicarboxylic Acid I5->I6 I7 Decarboxylation (Heat) I6->I7 P This compound I7->P

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[4]

Materials and Equipment:

  • 2,4-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq). To this mixture, add anhydrous pyridine (approx. 2.5 mL per gram of aldehyde).

  • Dissolution and Catalyst Addition: Gently warm the mixture on a steam bath or in a warm water bath with swirling until the solids dissolve. Add a catalytic amount of piperidine (0.1-0.2 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath. Maintain the temperature at 80-90°C for 1-2 hours. After this initial period, increase the temperature to reflux (around 110-115°C) and continue heating for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approximately 20 mL per mL of pyridine used). Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH 1-2).

  • Crude Product Filtration: A precipitate of the crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • Purification:

    • Dissolve the crude product in a 5% aqueous sodium hydroxide solution.

    • Filter the solution to remove any insoluble impurities.

    • Re-precipitate the product by acidifying the filtrate with cold, dilute hydrochloric acid.

    • Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.

  • Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Experimental_Workflow A 1. Mix Reactants & Solvent (2,4-Dimethoxybenzaldehyde, Malonic Acid, Pyridine) B 2. Add Catalyst (Piperidine) A->B C 3. Heat Reaction Mixture (80-90°C, then reflux) B->C D 4. Monitor by TLC C->D D->C Continue heating if incomplete E 5. Cool and Quench (Pour into cold water) D->E Reaction complete F 6. Acidify (Conc. HCl) E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Purify (Base-Acid Wash) G->H I 9. Dry Product H->I J 10. Characterize (Melting Point, Spectroscopy) I->J

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

ParameterValueReference
Reactants
2,4-Dimethoxybenzaldehyde1.0 equivalent[4]
Malonic Acid2.0 equivalents[4][5]
Catalyst
Piperidine0.1 - 0.2 equivalents[6]
Solvent
Pyridine~2.5 mL / g of aldehyde[4]
Reaction Conditions
Initial Temperature80 - 90 °C[4]
Reflux Temperature110 - 115 °C[4]
Reaction Time4 - 6 hours[4][7]
Product Characterization
AppearanceWhite to light beige powder[8]
Molecular FormulaC₁₁H₁₂O₄[9]
Molecular Weight208.21 g/mol [9]
Melting Point181-183 °C (literature)[8]
Expected Yield60-85%[6][10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Pyridine is a hazardous and flammable liquid with a strong, unpleasant odor. Handle with care.

  • Piperidine is a corrosive and flammable liquid.

  • Concentrated hydrochloric acid is highly corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Greener Alternatives

While the traditional Knoevenagel-Doebner condensation is effective, it uses toxic and carcinogenic pyridine.[11] Researchers are encouraged to explore greener alternatives, which may include:

  • Solvent-free conditions: Grinding the reactants at room temperature can be an efficient and environmentally friendly method.[12]

  • Alternative catalysts and solvents: The use of benign amines or ammonium salts as catalysts, or ionic liquids as recyclable solvents, presents a more sustainable approach.[2][3] For instance, proline has been used as a catalyst in ethanol.[13][14] Microwave-assisted synthesis in water with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and K₂CO₃ has also been reported to give excellent yields.[15] Triethylamine can also be a potential surrogate for pyridine.[11]

References

Application Notes and Protocols: Synthesis of 2,4-Dimethoxycinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Perkin reaction, discovered by William Henry Perkin in 1868, is a robust organic synthesis method for producing α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1] The reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which serves as a base catalyst.[2][3] 2,4-Dimethoxycinnamic acid is a valuable cinnamic acid derivative used as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. This document provides detailed protocols for the synthesis of this compound from 2,4-Dimethoxybenzaldehyde and acetic anhydride, covering both conventional heating and modern microwave-assisted methods.

Reaction and Mechanism: The overall reaction involves the condensation of 2,4-Dimethoxybenzaldehyde with acetic anhydride, using a weak base like anhydrous sodium acetate or triethylamine to catalyze the reaction.

Overall Reaction: 2,4-Dimethoxybenzaldehyde + Acetic Anhydride --(Base Catalyst, Heat)--> this compound + Acetic Acid

The mechanism begins with the formation of a carbanion (enolate) from the acetic anhydride under the influence of the base.[3] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2,4-Dimethoxybenzaldehyde. A subsequent series of steps involving an aldol-type condensation, intramolecular acyl transfer, and elimination of an acetic acid molecule leads to the formation of the α,β-unsaturated product.[4]

Experimental Protocols

Two primary methods for the synthesis are detailed below: a traditional conventional heating method and a more rapid microwave-assisted procedure.

Protocol 1: Conventional Heating Method

Materials and Equipment:

  • 2,4-Dimethoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (freshly fused and powdered for best results)[5]

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and stirring rod

  • Büchner funnel and vacuum flask

  • Melting point apparatus

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, combine 2,4-Dimethoxybenzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.075 mol), and freshly fused, finely powdered anhydrous sodium acetate (e.g., 0.03 mol).[6]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture in an oil bath or heating mantle to approximately 180°C. Maintain this temperature with gentle stirring for 4-8 hours.[5][6]

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and pour it while still hot into a 500 mL beaker containing 250 mL of cold water.[6]

  • Neutralization and Purification: Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline to neutralize excess acetic anhydride and convert the product to its sodium salt.[6] Steam distill the solution to remove any unreacted 2,4-Dimethoxybenzaldehyde; continue until the distillate runs clear.[6]

  • Acidification and Precipitation: Cool the remaining solution and filter it to remove any resinous by-products. Slowly acidify the clear filtrate by adding concentrated HCl dropwise with constant stirring until the precipitation of this compound is complete.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove inorganic salts and impurities.[7]

  • Recrystallization: Purify the crude acid by recrystallizing from a suitable solvent, such as an ethanol-water mixture, to obtain pure, crystalline this compound.

  • Drying and Analysis: Dry the purified crystals in a desiccator or a low-temperature oven. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Protocol 2: Microwave-Assisted Method

Materials and Equipment:

  • Same chemical reagents as Protocol 1

  • Microwave synthesis reactor or a modified domestic microwave oven (e.g., 800W, 2450 MHz)[6]

  • Microwave-safe reaction vessel

  • Standard laboratory glassware for work-up

Procedure:

  • Reactant Setup: In a microwave-safe reaction vessel, mix 2,4-Dimethoxybenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[6]

  • Reaction: Place the vessel in the microwave reactor and irradiate the mixture at a moderate power level (e.g., 320 W) for a short duration, typically 3-5 minutes.[6] Reaction times may require optimization based on the specific equipment used.

  • Work-up and Purification: Follow the same work-up, neutralization, acidification, isolation, and recrystallization steps as outlined in Protocol 1 (steps 3-8).[6] The microwave method significantly reduces the reaction time from hours to minutes.[5]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cinnamic acid derivatives via the Perkin reaction, comparing conventional and microwave-assisted methods.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference(s)
Starting Aldehyde 2,4-Dimethoxybenzaldehyde2,4-Dimethoxybenzaldehyde-
Reagents Acetic Anhydride, Anhydrous Sodium AcetateAcetic Anhydride, Anhydrous Sodium Acetate[6]
Reaction Temperature ~180°CNot directly controlled (Power level: ~320 W)[6][8]
Reaction Time 4 - 8 hours3 - 5 minutes[5][6]
Typical Yield Moderate to High (Varies with substrate)Generally higher than conventional heating[6]
Product This compoundThis compound-
Melting Point 188-191 °C (for trans-2,4-Dimethoxycinnamic acid)188-191 °C (for trans-2,4-Dimethoxycinnamic acid)[9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G A 1. Reactant Mixing (2,4-Dimethoxybenzaldehyde, Acetic Anhydride, NaOAc) B 2. Heating (Conventional or Microwave) A->B Reaction Step C 3. Work-up (Pour into Water) B->C Post-Reaction D 4. Neutralization & Steam Distillation (Remove unreacted aldehyde) C->D E 5. Acidification (Precipitate with HCl) D->E F 6. Isolation (Vacuum Filtration) E->F Product Collection G 7. Purification (Recrystallization from EtOH/Water) F->G H 8. Final Product (Pure this compound) G->H Analysis

Caption: Workflow for this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2,4-Dimethoxycinnamic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for accuracy, precision, and reliability in research and quality control settings.

Introduction

This compound is a derivative of cinnamic acid with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise analytical methods are crucial for its quantification in different matrices for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[1] This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

The HPLC method utilizes a reversed-phase C18 column for the separation of this compound. The mobile phase consists of a mixture of an organic solvent (such as methanol or acetonitrile) and acidified water. The acidic component in the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the nonpolar stationary phase.[1] Detection is achieved using a UV detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient or isocratic pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of cinnamic acid and its derivatives.[2][3][4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid or acetic acid (analytical grade)

  • Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), HPLC vials.

3.2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 10% B2-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 35 minutes

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an appropriate amount should be accurately weighed and dissolved in methanol. The solution should then be filtered through a 0.45 µm syringe filter before injection. For liquid samples, dilution with the mobile phase and filtration may be sufficient.

3.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to international guidelines (e.g., ICH guidelines).[5] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often assessed by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

4.1. Summary of Method Validation Parameters

The following table summarizes typical acceptance criteria for the validation of an HPLC method for the quantification of an active pharmaceutical ingredient.

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
LOD (S/N) ≥ 3:1
LOQ (S/N) ≥ 10:1

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Method_Validation_Flow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical flow of HPLC method validation.

References

Application Note: 1H NMR Interpretation of 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the molecular structure of these compounds is crucial for structure-activity relationship (SAR) studies and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules in solution. This application note provides a detailed interpretation of the 1H NMR spectrum of this compound and a standard protocol for its analysis.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key structural features include a trans-disubstituted alkene, a carboxylic acid group, and a 1,2,4-trisubstituted benzene ring with two methoxy groups.

Caption: Molecular Structure of this compound.

1H NMR Spectral Data

The following table summarizes the experimental 1H NMR data for this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
112.3 (Broad)s-1H-COOH
27.89d15.91HH-β
37.48d8.51HH-6
46.51dd8.5, 2.31HH-5
56.46d2.31HH-3
66.30d15.91HH-α
73.90s-3H2-OCH₃
83.85s-3H4-OCH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Spectral Interpretation

A detailed analysis of each signal provides valuable information about the molecular structure of this compound:

  • Carboxylic Acid Proton (-COOH): A broad singlet is observed at a very downfield chemical shift, typically around 12.3 ppm. This significant downfield shift is characteristic of a carboxylic acid proton due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water in the solvent.

  • Vinylic Protons (H-α and H-β): The two protons on the carbon-carbon double bond appear as distinct doublets.

    • H-β: The proton at the β-position (adjacent to the aromatic ring) resonates at approximately 7.89 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group.

    • H-α: The proton at the α-position (adjacent to the carbonyl group) appears further upfield at around 6.30 ppm.

    • Coupling: Both H-α and H-β appear as doublets due to coupling with each other. The large coupling constant of approximately 15.9 Hz is indicative of a trans configuration of the double bond.

  • Aromatic Protons (H-3, H-5, and H-6): The three protons on the benzene ring exhibit a complex splitting pattern due to their different chemical environments and coupling interactions.

    • H-6: This proton, which is ortho to the cinnamate side chain, appears as a doublet at about 7.48 ppm with a coupling constant of 8.5 Hz, resulting from coupling with H-5.

    • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets at approximately 6.51 ppm with coupling constants of 8.5 Hz and 2.3 Hz.

    • H-3: This proton, which is ortho to one of the methoxy groups, appears as a doublet at around 6.46 ppm with a smaller coupling constant of 2.3 Hz due to meta-coupling with H-5.

  • Methoxy Protons (-OCH₃): The two methoxy groups give rise to two sharp singlets, each integrating to three protons.

    • The singlet at approximately 3.90 ppm is assigned to the methoxy group at the 2-position.

    • The singlet at around 3.85 ppm corresponds to the methoxy group at the 4-position.

Experimental Protocols

Sample Preparation for 1H NMR Spectroscopy

A standard protocol for preparing a sample of this compound for 1H NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Adding Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

G start Start: Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize filter Filter into NMR Tube homogenize->filter acquire Acquire 1H NMR Spectrum filter->acquire process Process and Analyze Data acquire->process end End: Interpreted Spectrum process->end

Caption: 1H NMR Sample Preparation and Analysis Workflow.

1H NMR Data Acquisition

The following is a general procedure for acquiring a 1H NMR spectrum:

  • Instrument Setup: The NMR spectrometer is set up and tuned according to the manufacturer's instructions.

  • Sample Insertion: The prepared NMR tube is carefully inserted into the spectrometer's probe.

  • Locking and Shimming: The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Acquisition Parameters: Standard 1H NMR acquisition parameters are set, including the number of scans, pulse width, and acquisition time.

  • Data Acquisition: The 1H NMR spectrum is acquired.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum.

  • Data Analysis: The processed spectrum is analyzed to determine chemical shifts, multiplicities, coupling constants, and integrations of the signals.

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. The detailed analysis of the chemical shifts, splitting patterns, and coupling constants provides unambiguous confirmation of its molecular structure, including the substitution pattern on the aromatic ring and the stereochemistry of the alkene. The protocols provided herein offer a standardized approach for the preparation and analysis of similar compounds, which is essential for quality control and research in drug discovery and development.

Application Notes and Protocols for Assessing the Antioxidant Activity of 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a class of compounds widely recognized for their antioxidant properties. These properties are primarily attributed to their chemical structure, which allows them to act as potent free radical scavengers and modulators of cellular antioxidant defense systems.[1] The antioxidant capacity of cinnamic acid derivatives is intrinsically linked to the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.[1] Methoxy groups, such as those in this compound, can enhance antioxidant activity by increasing the stability of the phenoxyl radical formed after hydrogen donation.[1]

Cinnamic acid derivatives exert their antioxidant effects through two main mechanisms: direct radical scavenging and indirect modulation of cellular signaling pathways.[1] The direct mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS).[1] The indirect mechanism often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which upregulates the expression of a suite of protective antioxidant and detoxification enzymes.[1][2]

These application notes provide detailed protocols for a panel of commonly used in vitro and cell-based assays to evaluate the antioxidant potential of this compound.

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 (µg/mL)Trolox Equivalent (µM TE/mg)Reference CompoundReference IC50/TESource
3,4-Dimethoxycinnamic acid derivative DPPH Radical ScavengingActive (Specific IC50 not provided)-Trolox-[3]
Ferulic Acid DPPH Radical Scavenging9.9---[4]
Caffeic Acid DPPH Radical Scavenging5.9---[4]
Sinapic Acid DPPH Radical Scavenging----
p-Coumaric Acid DPPH Radical Scavenging----
3,4-Dimethoxycinnamic acid derivative Lipid Peroxidation InhibitionIC50 values reported for derivatives-Trolox-[3][5]
Various Plant Extracts FRAP-Values ranged from 43.61 to 472.32 µmol trolox/g dwTrolox-[6]
Caffeic Acid ABTS Radical Scavenging1.59---[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Control in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Stock Solution dilute_abts Dilute ABTS•+ to Working Solution prep_abts->dilute_abts mix Mix ABTS•+ with Sample in 96-well plate dilute_abts->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition or TEAC measure->calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent with Sample/Standard prep_frap->mix prep_sample Prepare Dilutions of this compound prep_sample->mix prep_standard Prepare FeSO4 Standard Curve prep_standard->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate CAA_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with this compound and DCFH-DA A->B C Induce Oxidative Stress with AAPH B->C D Measure Fluorescence Kinetics C->D E Calculate Area Under the Curve (AUC) D->E F Determine Cellular Antioxidant Activity E->F Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds Keap1 Keap1 Keap1->Nrf2 sequesters and promotes degradation Compound 2,4-Dimethoxycinnamic Acid Compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense leads to

References

Application Notes and Protocols: Cytotoxicity of 2,4-Dimethoxycinnamic Acid on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Cinnamic Acid Derivatives

Due to the limited availability of specific cytotoxic data for 2,4-Dimethoxycinnamic acid, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other cinnamic acid derivatives on various cancer cell lines. This data serves as a reference for the potential range of activity and highlights the importance of empirical testing for the specific compound of interest.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cinnamic AcidHT-144 (Melanoma)2400[2]
Cinnamic Acid Esters/AmidesHeLa, K562, Fem-x, MCF-742 - 166[4]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon Carcinoma)16.2[5]

Experimental Protocols

A widely used colorimetric method for assessing cell viability and cytotoxicity is the MTT assay.[6] This assay measures the metabolic activity of cells, which is indicative of their viability.[7]

MTT Assay for Cytotoxicity of this compound

1. Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[1][6] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

2. Materials:

  • This compound (2,4-DMCA)

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

3. Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of 2,4-DMCA in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the 2,4-DMCA stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of 2,4-DMCA.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest 2,4-DMCA concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of 2,4-DMCA.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h 3. Incubate for 24h Seeding->Incubation_24h Add_DMCA 5. Add 2,4-DMCA to Cells Incubation_24h->Add_DMCA Prepare_DMCA 4. Prepare 2,4-DMCA Dilutions Prepare_DMCA->Add_DMCA Incubation_Treatment 6. Incubate for 24/48/72h Add_DMCA->Incubation_Treatment Add_MTT 7. Add MTT Reagent Incubation_Treatment->Add_MTT Incubate_4h 8. Incubate for 4h Add_MTT->Incubate_4h Solubilize 9. Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance 10. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway

Cinnamic acid and its derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways.[9][10] A common mechanism involves the induction of apoptosis through pathways such as the NF-κB and PI3K/Akt signaling pathways.[9][10] The following diagram illustrates a potential signaling pathway that could be affected by this compound.

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes DMCA This compound PI3K PI3K DMCA->PI3K inhibits Ikk IKK DMCA->Ikk inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits NFkB NF-κB NFkB->Proliferation NFkB->Apoptosis inhibits IkB IκB Ikk->IkB phosphorylates IkB->NFkB releases

Caption: Potential signaling pathways affected by 2,4-DMCA.

References

Application Notes and Protocols: Enzyme Inhibition Assay Using 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including their potential as enzyme inhibitors. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using this compound, with a primary focus on tyrosinase, a key enzyme in melanin biosynthesis. These guidelines are intended for researchers and professionals involved in drug discovery and development.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools for identifying and characterizing compounds that can modulate the activity of a specific enzyme. The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target Enzyme: Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes the initial, rate-limiting steps of melanogenesis. Due to its role in hyperpigmentation disorders, tyrosinase is a prominent target for the development of inhibitors in the cosmetic and pharmaceutical industries. Cinnamic acid and its derivatives have been widely studied as tyrosinase inhibitors.

Quantitative Data on Cinnamic Acid Derivatives as Enzyme Inhibitors

Table 1: Tyrosinase Inhibition by Cinnamic Acid Derivatives

CompoundIC50 (µM)Enzyme SourceSubstrateReference(s)
Cinnamic acid2100MushroomL-DOPA[2]
p-Coumaric acid (4-Hydroxycinnamic acid)500MushroomL-DOPA[2]
4-Methoxycinnamic acid420MushroomL-DOPA[2]
3,4-Dimethoxycinnamic acid>250MushroomL-Tyrosine[3]
Ferulic acid (4-Hydroxy-3-methoxycinnamic acid)>250MushroomL-Tyrosine[3]
Kojic Acid (Reference Inhibitor)32.2MushroomL-DOPA[4]

Table 2: Inhibition of Other Enzymes by Cinnamic Acid Derivatives

CompoundEnzymeIC50 (µM)Reference(s)
4-Nitrocinnamic acidXanthine Oxidase23.02[5]
3,4,5-Trimethoxycinnamic acid derivative (Compound 7)Acetylcholinesterase (AChE)46.18[6]
3,4,5-Trimethoxycinnamic acid derivative (Compound 7)Butyrylcholinesterase (BChE)32.46[6]
p-Methoxycinnamic acidα-Glucosidase44[7]

Experimental Protocols

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for assessing the inhibition of mushroom tyrosinase activity.[4][5]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 500 units/mL. Keep on ice.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. Prepare this solution fresh before use.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of kojic acid in DMSO or water (e.g., 1 mM).

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay in 96-Well Plate:

    • Test wells: Add 20 µL of the this compound solution at various concentrations.

    • Control wells (no inhibitor): Add 20 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).

    • Positive control wells: Add 20 µL of the kojic acid solution at various concentrations.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the mushroom tyrosinase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The total volume in each well will be 200 µL.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, taking readings every 1-2 minutes. The formation of dopachrome results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each concentration of the inhibitor and the control from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Visualization

Tyrosinase and Melanogenesis Signaling Pathway

The synthesis of melanin is regulated by a complex signaling cascade. The key enzyme, tyrosinase, is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF). Various upstream signaling pathways, such as the cAMP/PKA and MAPK/ERK pathways, converge on MITF to control melanogenesis.

Melanogenesis_Pathway MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor 2,4-Dimethoxycinnamic acid Inhibitor->Tyrosinase

Caption: Signaling pathway of melanogenesis highlighting the role of tyrosinase and its inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram illustrates the key steps involved in the tyrosinase inhibition assay.

Tyrosinase_Assay_Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense Dispense Reagents into 96-well Plate Prep->Dispense PreIncubate Pre-incubate at 37°C Dispense->PreIncubate Initiate Initiate Reaction with L-DOPA PreIncubate->Initiate Measure Measure Absorbance at 475 nm (Kinetic Mode) Initiate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the spectrophotometric tyrosinase inhibition assay.

Conclusion

These application notes provide a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of this compound, with a particular focus on tyrosinase. The provided protocols and diagrams offer a solid foundation for conducting these assays and understanding the underlying biological pathways. While specific inhibitory data for this compound is currently limited, the presented information on related compounds offers a valuable starting point for further investigation into its therapeutic and cosmetic applications.

References

Application Notes and Protocols for Developing Cell-Based Assays for 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. These application notes provide a comprehensive guide to developing and implementing cell-based assays to investigate the therapeutic potential of 2,4-DMCA. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle progression, antimicrobial activity, and key signaling pathways are presented.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described cell-based assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
e.g., A549 (Lung Carcinoma)MTT24
48
72
e.g., MCF-7 (Breast Cancer)MTT24
48
72
e.g., MRC-5 (Normal Lung Fibroblast)MTT24
48
72

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
e.g., A5490 (Control)1.0
IC₅₀/2
IC₅₀
2 x IC₅₀

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., A5490 (Control)
IC₅₀/2
IC₅₀
2 x IC₅₀

Table 4: Antimicrobial Activity of this compound

MicroorganismAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Broth Microdilution
Escherichia coli (e.g., ATCC 25922)Broth Microdilution
Candida albicans (e.g., ATCC 90028)Broth Microdilution (CLSI M27)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of 2,4-DMCA on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cell lines (e.g., cancer cell lines and a normal cell line for comparison)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of 2,4-DMCA in culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted 2,4-DMCA solutions. Include untreated and vehicle-treated (DMSO) controls.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_dmca Add 2,4-DMCA dilutions incubate_24h->add_dmca incubate_treatment Incubate (24, 48, 72h) add_dmca->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance AnnexinV_PI_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells treat_dmca Treat with 2,4-DMCA seed_cells->treat_dmca harvest_cells Harvest cells treat_dmca->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate 15 min add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival DMCA 2,4-DMCA DMCA->PI3K inhibits? MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Differentiation TranscriptionFactors->CellProliferation DMCA 2,4-DMCA DMCA->Raf inhibits? NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression activates DMCA 2,4-DMCA DMCA->IKK inhibits?

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dimethoxycinnamic acid, a key intermediate in various pharmaceutical and chemical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst: The amine catalyst (e.g., piperidine, pyridine) may be of poor quality or used in insufficient amounts.[1]Use a fresh, high-purity catalyst. Ensure the correct molar ratio of the catalyst to the reactants is used. For the Knoevenagel-Doebner reaction, a catalytic amount of piperidine is often sufficient when pyridine is used as the solvent.
Presence of Moisture: Water in the reagents or solvent can inhibit the reaction, particularly in the Perkin reaction where it can hydrolyze the acetic anhydride.[1]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.For the Knoevenagel-Doebner reaction, a temperature range of 80-115°C is typically effective.[2] For the Perkin reaction, higher temperatures of around 180°C are often required.[1][3] Monitor the reaction temperature closely.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material (2,4-dimethoxybenzaldehyde) is consumed. Reaction times can vary from a few hours to overnight depending on the specific conditions.
Substituent Effects (Perkin Reaction): The electron-donating methoxy groups on the benzaldehyde can decrease its reactivity in the Perkin reaction, leading to lower yields.Consider using the Knoevenagel-Doebner condensation, which is often more efficient for aldehydes with electron-donating groups.

Issue 2: Formation of Side Products/Impurities

Potential Cause Recommended Solution
Self-Condensation of Aldehyde: Under strongly basic conditions, 2,4-dimethoxybenzaldehyde can undergo self-condensation.Use a milder base or a catalytic amount of a strong base. The Knoevenagel-Doebner reaction, which typically uses a weak amine base, is less prone to this side reaction.
Michael Addition: The product, this compound, can potentially undergo a Michael addition with another molecule of the malonic acid enolate, especially if a strong base is used.[1]Use a stoichiometric amount or a slight excess of malonic acid. Avoid using strong bases.
Decarboxylation of the Intermediate: In the Knoevenagel-Doebner reaction, the intermediate, 2,4-dimethoxybenzylidenemalonic acid, may not fully decarboxylate.Ensure a sufficiently high reaction temperature and adequate reaction time to promote complete decarboxylation.
Formation of Resinous Byproducts: In the Perkin reaction, high temperatures can lead to the formation of dark, resinous materials.[1]Ensure efficient stirring to maintain a uniform temperature. Consider using a high-boiling solvent to aid in heat distribution.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the product, or if the solution is cooled too rapidly.Reheat the solution to redissolve the oil. Add a small amount of a "good" solvent (in which the product is more soluble) to decrease the saturation. Allow the solution to cool more slowly.
Product Fails to Crystallize: The solution remains clear even after cooling.The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Contamination with Starting Materials: Unreacted 2,4-dimethoxybenzaldehyde or malonic acid remains in the final product.During the work-up, ensure the pH is correctly adjusted to separate the acidic product from the neutral aldehyde. Wash the crude product thoroughly with cold water to remove any water-soluble impurities like malonic acid.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: the Perkin reaction or the Knoevenagel-Doebner condensation?

A1: For this compound, the Knoevenagel-Doebner condensation is generally the preferred method. The presence of two electron-donating methoxy groups on the benzaldehyde ring can decrease its reactivity in the Perkin reaction, often leading to lower yields. The Knoevenagel-Doebner reaction typically proceeds under milder conditions and gives higher yields for this type of substituted aldehyde.

Q2: What is the role of pyridine and piperidine in the Knoevenagel-Doebner reaction?

A2: In the Doebner modification of the Knoevenagel condensation, pyridine is typically used as the solvent and also acts as a base to facilitate the reaction.[4][5] Piperidine is added in catalytic amounts and is a more effective basic catalyst for the initial condensation step.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the 2,4-dimethoxybenzaldehyde starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A mixed solvent system of ethanol and water is often effective for recrystallizing cinnamic acids. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.

Q5: What are the expected yields for the synthesis of this compound?

A5: Yields can vary depending on the specific protocol and reaction conditions. For the Knoevenagel-Doebner synthesis of dimethoxycinnamic acid derivatives, yields in the range of 57% to 75% have been reported.[2] With careful optimization, it is possible to achieve even higher yields.

Data Presentation

Table 1: Comparison of Synthesis Methods for Dimethoxycinnamic Acids

MethodAldehydeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Knoevenagel-Doebner3,4-DimethoxybenzaldehydeMalonic acid, PiperidinePyridine70475[2]
Knoevenagel-Doebner3,4-DimethoxybenzaldehydeMalonic acid, Pyridine-Water-bath257.6
Perkin Reaction4-MethoxybenzaldehydeAcetic anhydride, Sodium acetate-Microwave0.0873[7]

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of this compound (Adapted from a procedure for 2,3-dimethoxycinnamic acid)

This protocol is an adaptation of a well-established procedure for a similar isomer and is expected to give good yields for the 2,4-dimethoxy derivative.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 mole equivalent), malonic acid (2 mole equivalents), and pyridine (approx. 2.4 mL per gram of aldehyde).

  • Warm the mixture gently on a steam bath with swirling to dissolve the malonic acid.

  • Add piperidine (0.09 mL per gram of aldehyde) to the solution.

  • Heat the reaction mixture to an internal temperature of 80-85°C for 1 hour.

  • Increase the temperature and heat the mixture under reflux (around 110-115°C) for an additional 3 hours.

  • After cooling, pour the reaction mixture into a beaker containing a large volume of cold water (approx. 24 mL per gram of aldehyde).

  • Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until it is strongly acidic (test with pH paper).

  • Collect the precipitated crude product by vacuum filtration and wash it with several portions of cold water.

  • To purify, dissolve the crude acid in a 10% sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the product by adding concentrated hydrochloric acid with stirring.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry in an oven at 60-70°C.

  • For further purification, the product can be recrystallized from an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine 2,4-dimethoxybenzaldehyde, malonic acid, and pyridine B Add piperidine catalyst A->B C Heat to 80-85°C for 1h, then reflux for 3h B->C D Pour into cold water and acidify with HCl C->D Reaction completion E Filter and wash crude product D->E F Dissolve in NaOH, filter, and re-precipitate with HCl E->F G Filter and dry purified product F->G H Recrystallize from ethanol/water (optional) G->H

Caption: Workflow for the Knoevenagel-Doebner synthesis of this compound.

Troubleshooting_Flowchart Troubleshooting Low Yield Start Low Yield Observed Q1 Is the catalyst fresh and anhydrous? Start->Q1 Sol1 Replace catalyst Q1->Sol1 No Q2 Are reagents and solvents anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Dry solvents and use fresh reagents Q2->Sol2 No Q3 Is the reaction temperature and time adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Adjust temperature and monitor with TLC Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

Reaction_Pathway Knoevenagel-Doebner Reaction Pathway cluster_reactants Reactants Aldehyde 2,4-Dimethoxybenzaldehyde Intermediate 2,4-Dimethoxybenzylidenemalonic Acid (unstable intermediate) Aldehyde->Intermediate MalonicAcid Malonic Acid MalonicAcid->Intermediate Catalyst Piperidine/Pyridine Catalyst->Intermediate Product This compound Intermediate->Product -CO2 CO2 CO2

Caption: The chemical pathway for the Knoevenagel-Doebner condensation.

References

Technical Support Center: Overcoming Solubility Issues of 2,4-Dimethoxycinnamic Acid in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 2,4-Dimethoxycinnamic acid (DMCA) in experimental settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound in in vitro assays.

Q1: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What should I do?

A1: This common issue, often called "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several steps you can take to resolve this:

  • Reduce the Final Concentration: The most direct solution is to lower the final working concentration of DMCA in your assay.

  • Optimize the Solvent Concentration: While it's crucial to minimize organic solvent levels to prevent cellular toxicity, a slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) can sometimes maintain the compound's solubility.[1][2] Always include a vehicle control to assess the solvent's effect on your experimental system.[1]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[3][4]

  • Modify the Dosing Protocol: Add the DMCA stock solution dropwise to the medium while gently vortexing or swirling.[2][4] This ensures rapid and uniform dispersion, minimizing localized high concentrations that can trigger precipitation.[2][4]

  • Increase Serum Concentration: If your experiment allows, increasing the fetal bovine serum (FBS) percentage can help solubilize hydrophobic compounds through binding to proteins like albumin.[2][5]

Q2: I'm having difficulty dissolving the initial this compound powder in the organic solvent. What can I do?

A2: If the initial dissolution is challenging, consider the following:

  • Vortex Vigorously: Ensure the solution is mixed thoroughly by vigorous vortexing.[1]

  • Gentle Warming: Gently warm the solution in a 37°C water bath to aid dissolution.[3][4]

  • Sonication: Brief sonication can help break up aggregates and facilitate the dissolution of the powder.[2][6]

  • Use Fresh Solvent: Solvents like DMSO are hygroscopic and can absorb moisture from the air, which can reduce their solubilizing power.[2][7] Using a fresh, anhydrous grade of the solvent is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents for cinnamic acid and its derivatives.[1][8]

  • DMSO: This is a powerful solvent that can dissolve many poorly soluble compounds at high concentrations.[1][9] It's a frequent choice for cell-based assays, but the final concentration in the culture medium should typically be kept at or below 0.5% to avoid toxicity.[1][4]

  • Ethanol: This is another effective solvent and may be preferred if DMSO could interfere with the assay.[1][9]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure consistency and stability:

  • Preparation: After dissolving the DMCA powder in the chosen solvent, it is good practice to filter-sterilize the stock solution through a 0.22 µm syringe filter, especially if it will be used in sterile cell cultures.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C.[2][6]

Q3: Can the pH of the medium affect the solubility of this compound?

A3: Yes, as a carboxylic acid, the solubility of DMCA is pH-dependent. Cinnamic acid has a pKa of approximately 4.44, meaning its solubility in aqueous solutions increases in more alkaline conditions (pH > 5) as the carboxylic acid group becomes deprotonated and thus more polar.[1] While adjusting the pH of your buffer is a possibility, it should be done with caution as it can impact cellular processes.[1][10]

Data Presentation

Table 1: Solubility of Related Cinnamic Acid Derivatives in Common Solvents
CompoundSolventApproximate Solubility
Cinnamic AcidDMSOUp to 29 mg/mL (~196 mM)[1]
Deoxycholic AcidEthanol~20 mg/mL[8]
Deoxycholic AcidDMSO~20 mg/mL[8]
Deoxycholic AcidDimethyl formamide (DMF)~30 mg/mL[8]
3,4-Dimethoxycinnamic acidDMSO42 mg/mL (~201.71 mM)[7]

Note: This data is for related compounds and should be used as a guideline. The exact solubility of this compound may vary.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
SolventRecommended Max. Concentration (v/v)Notes
DMSO≤ 0.5%Concentrations above this may cause cellular toxicity.[1][4]
Ethanol≤ 0.5%Similar to DMSO, higher concentrations can be toxic to cells.

Always perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 208.21 g/mol )[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weighing: Carefully weigh out 2.08 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolving: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[1][2] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][3]

  • Sterilization (Optional): If the stock solution will be added to sterile cell cultures, filter it through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM DMCA stock solution at room temperature.

  • Intermediate Dilution (1:100): To minimize precipitation, perform an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting.[1]

  • Final Dilution (1:10): Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.

  • Mix and Use: Mix gently and immediately add to your experimental setup. The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) to account for any effects of the solvent.[1]

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh DMCA Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve filter Filter-Sterilize (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Aliquot dilute Add Stock to Warmed Media (Dropwise, while swirling) thaw->dilute prewarm Pre-warm Media (37°C) prewarm->dilute use Add to Experiment dilute->use precipitate Precipitation Observed? dilute->precipitate reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes optimize_dmso Optimize DMSO % precipitate->optimize_dmso Yes

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Potential Signaling Pathway Modulated by Cinnamic Acid Derivatives dmca This compound (or related chalcone) pi3k PI3K dmca->pi3k Inhibits apoptosis Apoptosis dmca->apoptosis Induces cell_cycle G1 Cell Cycle Arrest dmca->cell_cycle Induces akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to

Caption: Potential PI3K/Akt signaling pathway affected by cinnamic acid derivatives.[12]

References

Technical Support Center: 2,4-Dimethoxycinnamic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethoxycinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in a solution is dependent on several factors, including the chemical nature of the solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The methoxy groups and the acrylic acid moiety in its structure are susceptible to degradation under certain conditions.

Q2: In which types of solvents is this compound expected to be most stable?

A2: While specific stability data for this compound is not extensively documented, compounds with similar structures, such as other cinnamic acid derivatives, generally exhibit greater stability in non-polar aprotic solvents. Polar protic solvents, like water, can facilitate hydrolytic degradation, especially under non-neutral pH and at elevated temperatures. Methoxy groups on the phenyl ring, however, are generally stable to hydrolysis under mild conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound and general knowledge of cinnamic acid derivatives, potential degradation pathways include:

  • Photodimerization: Cinnamic acids are known to undergo [2+2] cycloaddition upon exposure to UV light, forming cyclobutane dimers.

  • Oxidation: The double bond in the acrylic acid chain is susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or cleavage of the bond.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Isomerization: The trans isomer (E-isomer) is generally more stable, but conversion to the cis isomer (Z-isomer) can occur, particularly upon exposure to light.

Q4: How should I prepare and store solutions of this compound to minimize degradation?

A4: To ensure the stability of your this compound solutions, it is recommended to:

  • Store solutions in amber or opaque vials to protect them from light.

  • Prepare solutions fresh whenever possible.

  • For longer-term storage, consider storing solutions at low temperatures (e.g., -20°C or -80°C).

  • If oxygen-mediated degradation is a concern, purge the solvent and the headspace of the storage container with an inert gas like nitrogen or argon.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of potency or unexpected peaks in HPLC analysis over a short period. Chemical degradation of this compound.Review the solvent used; consider switching to a more inert solvent. Ensure the solution is protected from light and stored at an appropriate temperature. Prepare fresh solutions for each experiment.
Discoloration of the solution (e.g., turning yellow). This may indicate oxidative degradation or the formation of conjugated degradation products.Purge solvents with an inert gas before use. Consider adding an antioxidant (e.g., BHT) if compatible with your experimental system.
Inconsistent results between experimental replicates. This could be due to ongoing degradation of a stock solution.Prepare a fresh stock solution from solid material for each set of experiments. Perform a preliminary stability check of the stock solution under your experimental conditions.
Precipitation of the compound from the solution. The solvent may be inappropriate for the concentration used, or the pH of the solution may have shifted, affecting solubility.Verify the solubility of this compound in your chosen solvent. For aqueous solutions, ensure the pH is controlled with a suitable buffer system.

Data Presentation: Stability of this compound

Solvent Concentration (mg/mL) Temperature (°C) Time (hours) Light Condition % Remaining of Initial Compound Degradation Products Observed (if any)
e.g., Methanole.g., 1.0e.g., 25e.g., 0e.g., Darke.g., 100%e.g., None
e.g., Methanole.g., 1.0e.g., 25e.g., 24e.g., Dark
e.g., Methanole.g., 1.0e.g., 25e.g., 24e.g., UV Light
e.g., Acetonitrilee.g., 1.0e.g., 40e.g., 48e.g., Dark
e.g., PBS (pH 7.4)e.g., 0.5e.g., 37e.g., 72e.g., Dark

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2] This protocol outlines the general steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).

    • Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.

    • For solid-state thermal degradation, place a known amount of solid this compound in an oven and periodically dissolve a portion for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Place a control sample, wrapped in aluminum foil, alongside the exposed sample.

    • Withdraw samples from both the exposed and control solutions at specified time points for analysis.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used. The method should be capable of separating the intact this compound from its potential degradation products. A UV detector is suitable for this compound.

4. Data Analysis:

  • For each stress condition and time point, calculate the percentage of this compound remaining.

  • Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS for Degradant Identification hplc->ms If degradants observed data Quantify Remaining Parent Compound hplc->data pathway Elucidate Degradation Pathways ms->pathway

Caption: General experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products parent This compound dimer Photodimer parent->dimer UV Light oxidized Oxidized Products (e.g., aldehydes, ketones) parent->oxidized Oxidizing Agent (e.g., H₂O₂) decarboxylated Decarboxylated Product parent->decarboxylated Heat isomer Cis-Isomer parent->isomer Light/Heat

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: 2,4-Dimethoxycinnamic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the recrystallization of 2,4-dimethoxycinnamic acid, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" as a liquid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when it comes out of solution at a temperature above its melting point.[1] This is problematic because oils tend to trap impurities.[1] To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (like ethanol in an ethanol/water system) to decrease the solution's saturation point, and then allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling.[1][2]

Q2: I've cooled my solution, even in an ice bath, but no crystals of this compound have formed. What should I do?

A2: This is a common issue known as supersaturation, where the solution is concentrated enough to crystallize, but the process hasn't started.[3] This can also happen if you've used too much solvent.[2]

  • Induce Crystallization: Try scratching the inside of the flask just below the liquid's surface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[3][4]

  • Seed Crystals: If you have a pure crystal of this compound, add a tiny speck to the solution to act as a "seed".[4]

  • Reduce Solvent: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]

Q3: The final yield of my purified this compound is very low. What are the likely causes?

A3: A low yield can result from several factors during the recrystallization process.[1]

  • Excess Solvent: Using too much hot solvent to dissolve the initial product is the most common cause, as a significant amount of your compound will remain in the mother liquor upon cooling.[1][2]

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in less product crystallizing out of the solution.

  • Washing Losses: Washing the collected crystals with solvent that is not ice-cold, or with too much solvent, can dissolve and wash away some of your product.[3]

Q4: My recrystallized product has a low or broad melting point range. Does this mean it's still impure?

A4: Yes, a depressed and broadened melting point range is a classic indication of impurities. Pure crystalline solids typically have a sharp melting point range (1-2°C). The presence of impurities disrupts the crystal lattice, causing it to melt at a lower temperature and over a wider range.[3] If you observe this, a second recrystallization may be necessary to achieve the desired purity.

Data Presentation: Properties of this compound

The following tables summarize key quantitative data for this compound and the solubility of a closely related isomer, which can guide solvent selection.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[5]
Molecular Weight 208.21 g/mol [5]
Melting Point 192-194 °C[6]
IUPAC Name (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid[5]
CAS Number 6972-61-8[5][6]

Table 2: Solubility Profile of 3,4-Dimethoxycinnamic Acid (DMCA) in Various Solvents at Different Temperatures (Note: This data is for a structural isomer and serves as a useful guide for this compound. Solubility generally increases with temperature.)

SolventTemperature (K)Molar Fraction Solubility (x10³)
Methanol 283.1532.15
323.15135.21
Ethanol 283.1529.87
323.15129.43
Acetone 283.1558.11
323.15189.25
Ethyl Acetate 283.1524.36
323.15108.42
Data adapted from a study on 3,4-Dimethoxycinnamic acid, a closely related isomer.[7]

Experimental Protocol: Mixed-Solvent Recrystallization of this compound

This protocol details a common and effective method using an ethanol/water solvent system. This technique is ideal when a single solvent does not provide the optimal solubility profile for recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid while gently heating and stirring.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear and saturated solution.

  • Slow Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper by pulling air through the funnel for several minutes. Transfer the dried crystals to a watch glass and allow them to air dry completely. Ensure the sample is fully dry before taking a melting point, as residual solvent can depress the reading.[3]

Mandatory Visualization

The following diagram outlines the logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.

G start Initial Observation: Recrystallization Problem prob1 Problem: No Crystals Formed start->prob1 prob2 Problem: Product 'Oiled Out' start->prob2 prob3 Problem: Very Low Yield start->prob3 prob4 Problem: Impure Product (Low/Broad MP) start->prob4 cause1a Cause: Too much solvent used prob1->cause1a cause1b Cause: Supersaturation prob1->cause1b cause2a Cause: Cooling too rapid prob2->cause2a cause2b Cause: Solution too concentrated prob2->cause2b cause3a Cause: Excess solvent used for dissolution or washing prob3->cause3a cause4a Cause: Rapid crystallization trapped impurities prob4->cause4a sol1a Solution: Boil off excess solvent and cool again cause1a->sol1a sol1b Solution: 1. Scratch flask with glass rod 2. Add a seed crystal cause1b->sol1b sol2a Solution: Reheat to dissolve oil, add more 'good' solvent, cool slowly (insulate) cause2a->sol2a cause2b->sol2a sol3a Solution: Use minimum hot solvent; wash with ice-cold solvent cause3a->sol3a sol4a Solution: Re-crystallize, ensuring slow, undisturbed cooling cause4a->sol4a

References

Technical Support Center: 2,4-Dimethoxycinnamic Acid NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 2,4-dimethoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can be predicted based on its structure and data from similar compounds. The presence of two methoxy groups and a cinnamic acid backbone significantly influences the electronic environment of the protons and carbons. Below is a table summarizing the anticipated peak assignments.

Q2: Why are the aromatic proton signals difficult to assign?

A2: The aromatic region of the ¹H NMR spectrum of this compound can be complex due to the substitution pattern on the benzene ring. The two methoxy groups and the acrylic acid substituent lead to overlapping multiplets and second-order coupling effects, making straightforward assignment challenging without the use of 2D NMR techniques.

Q3: How can 2D NMR experiments help in assigning the peaks of this compound?

A3: 2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

  • COSY (Correlation Spectroscopy) helps identify proton-proton couplings, which is essential for assigning adjacent protons in the aromatic ring and the vinyl group.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall structure by observing correlations between the methoxy protons and their attached carbons, as well as between the vinyl protons and the aromatic ring carbons.[2][3]

Q4: What is the expected coupling constant (J-value) for the vinyl protons, and what does it indicate?

A4: The vinyl protons of the acrylic acid chain are expected to show a large coupling constant, typically around 16 Hz.[4] This large J-value is characteristic of a trans configuration of the double bond, which is the more stable and common isomer for cinnamic acid derivatives.[4]

Troubleshooting Guide

Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Possible Cause: The chemical shifts of the aromatic protons are very close, leading to signal overlap and complex splitting patterns.

  • Troubleshooting Steps:

    • Optimize Shim: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument. Poor shimming can lead to broadened peaks, exacerbating overlap.

    • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving the overlapping signals.

    • Perform a COSY Experiment: A COSY spectrum will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system.[1][5]

    • Utilize 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto different axes, which can help in deciphering complex multiplets.

Issue 2: Difficulty in assigning the quaternary carbons in the ¹³C NMR spectrum.

  • Possible Cause: Quaternary carbons do not have directly attached protons, so they do not appear in DEPT-135 or HSQC spectra and are often weak in the standard ¹³C NMR spectrum.[3][6]

  • Troubleshooting Steps:

    • Increase the Number of Scans: Acquiring the ¹³C NMR spectrum with a larger number of scans will improve the signal-to-noise ratio, making the weak quaternary carbon signals more visible.

    • Perform an HMBC Experiment: An HMBC spectrum is the most effective way to assign quaternary carbons.[3] Look for long-range correlations from nearby protons (e.g., methoxy protons, vinyl protons, or aromatic protons) to the quaternary carbons. For instance, the ipso-carbon attached to the vinyl group will show a correlation with the alpha-vinyl proton.

Issue 3: The carboxylic acid proton is not observed or is very broad.

  • Possible Cause: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent. This exchange can lead to significant peak broadening or even disappearance of the signal.[4]

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure the deuterated solvent is as dry as possible to minimize exchange.

    • Add a Drop of D₂O: Adding a small amount of D₂O to the NMR tube will cause the carboxylic acid proton to exchange with deuterium, leading to the disappearance of its signal. This is a definitive test to confirm the identity of the carboxylic acid proton peak.

    • Low-Temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper peak.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Peak Assignments for this compound in CDCl₃

Atom Number¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
1---~172
2~6.3d~16~118
3~7.7d~16~145
4---~120
5~6.4d~2~98
6~6.45dd~8.5, 2~110
7~7.5d~8.5~130
8---~162
9---~160
10~3.85s-~55.5
11~3.90s-~55.6
COOH~12br s--

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-2 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • General Considerations: Ensure the 1D ¹H and ¹³C spectra are properly referenced before starting 2D experiments.[5] Use standard pulse programs available on the spectrometer's software.

  • COSY:

    • Acquire a gradient-enhanced COSY (gCOSY) for better artifact suppression.

    • Typically requires 2-4 scans per increment.

  • HSQC:

    • Use an edited HSQC sequence to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[3]

    • Set the ¹J C-H coupling constant to ~145 Hz.

  • HMBC:

    • Optimize the long-range coupling constant for 2-3 bond correlations (typically 8-10 Hz).[3]

    • Acquire a sufficient number of scans to detect correlations to weak quaternary carbons.

Visualization

NMR_Troubleshooting_Workflow cluster_start Initial Data Acquisition cluster_analysis Peak Assignment & Troubleshooting start Acquire 1D ¹H and ¹³C NMR Spectra assign_1d Attempt Peak Assignment from 1D Spectra start->assign_1d check_overlap Aromatic/Alkene signals overlapping? assign_1d->check_overlap check_quat Quaternary carbons unassigned? check_overlap->check_quat No cosy Run COSY Experiment check_overlap->cosy Yes check_acid Carboxylic acid proton visible? check_quat->check_acid No hmbc Run HMBC Experiment check_quat->hmbc Yes d2o_exchange Perform D₂O Exchange check_acid->d2o_exchange No/Broad final_assignment Finalize Peak Assignments check_acid->final_assignment Yes hsqc Run HSQC Experiment cosy->hsqc hmbc->check_acid hsqc->check_quat d2o_exchange->final_assignment

Caption: Workflow for troubleshooting NMR peak assignments of this compound.

References

Technical Support Center: Navigating Inconsistent Results in 2,4-Dimethoxycinnamic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,4-Dimethoxycinnamic acid. This resource is designed to address common challenges and inconsistencies observed during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the IC50 values for this compound between different experiments?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors. One of the most common issues for cinnamic acid derivatives is poor aqueous solubility, which can lead to precipitation in your assay medium.[1] The cytotoxicity and overall biological effect of cinnamic acid derivatives are highly dependent on their chemical structure, including the number and position of methoxy and hydroxyl groups on the phenyl ring.[2] It is also crucial to maintain consistent experimental conditions such as cell seeding density, incubation times, and temperature.[2]

Q2: My this compound solution is changing color. Is this normal and can it affect my results?

A2: Discoloration, often to a yellow or brown hue, is a common sign of degradation in phenolic compounds like cinnamic acid derivatives, typically due to oxidation.[1] This degradation can certainly impact your experimental outcomes. To minimize this, it is recommended to prepare fresh stock solutions for each experiment and protect them from light.[3]

Q3: I'm observing high cytotoxicity of this compound in my normal cell lines. What could be the cause?

A3: High cytotoxicity in non-cancerous cell lines can be concentration-dependent. It is advisable to perform a dose-response study to determine the optimal therapeutic window.[2] The structural features of your specific derivative can also contribute to this effect. Additionally, some phenolic compounds can induce the production of reactive oxygen species (ROS), which may lead to off-target toxicity.[2][3]

Q4: Could components in my cell culture medium be interfering with the activity of this compound?

A4: Yes, certain media components can influence the stability and apparent activity of your compound. For instance, phenol red, a common pH indicator, can participate in redox reactions and may affect the stability of phenolic compounds.[3] It is also known that components like serum proteins can bind to test compounds, affecting their availability.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

Symptoms:

  • Visible particulate matter in the cell culture wells.

  • Inconsistent and non-reproducible assay results.

  • Lower than expected compound potency.

Potential Causes & Solutions:

Potential CauseRecommended Action
Low Aqueous Solubility Cinnamic acid derivatives often have limited solubility in water. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
pH-Dependent Solubility As weak acids, the solubility of cinnamic acid derivatives can be pH-dependent. At pH values below their pKa, they are often less soluble. Consider adjusting the pH of your buffer system, but be mindful that this could also affect compound stability.[1]
Compound Aggregation Poorly soluble compounds can form aggregates, leading to inconsistent biological activity. The inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01% v/v), may help to prevent aggregation. However, it is essential to first validate that the surfactant does not interfere with your assay.
Issue 2: Inconsistent Cytotoxicity Results

Symptoms:

  • Wide variation in IC50 values between replicate plates or different experimental runs.

  • Lack of a clear dose-response relationship.

Potential Causes & Solutions:

Potential CauseRecommended Action
Experimental Variability Standardize your experimental procedures meticulously. This includes cell passage number, seeding density, treatment duration, and the specific batches of reagents and media used.[2]
Compound Degradation As mentioned in the FAQs, cinnamic acid derivatives can degrade over time. Always prepare fresh working solutions from a frozen stock for each experiment.[3] A stability check of your compound in the specific cell culture medium under your experimental conditions using HPLC-UV is recommended.[3]
Assay Interference Your compound may be interfering with the assay readout, especially in fluorescence- or absorbance-based assays. Run control experiments with the compound in the assay medium without cells to quantify any intrinsic signal.

Quantitative Data Summary

Direct comparative studies on the IC50 values of this compound across a wide range of cancer cell lines are limited in the publicly available literature. However, data for other methoxylated cinnamic acid derivatives can provide a reference for expected potency and potential variability.

Table 1: Comparative Cytotoxicity of a Methoxylated Cinnamic Acid Ester (4m)

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small-cell lung cancer40.55 ± 0.41[4]
SK-MEL-147Melanoma62.69 ± 0.70[4]

Note: The data presented is for (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m), a monomethoxylated cinnamic acid derivative, and not this compound. IC50 values can vary significantly based on the specific derivative and experimental conditions.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Visualizations

Cinnamic acid derivatives have been reported to exert their biological effects through the modulation of key cellular signaling pathways, often leading to apoptosis or cell cycle arrest. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence the PI3K/Akt and MAPK/ERK pathways.

Proposed Signaling Pathway Involvement

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

General Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Seeding 3. Seed Cells in 96-well plate Cell_Culture->Seeding Compound_Prep 2. Prepare 2,4-DMCA Stock & Dilutions Treatment 4. Add Compound (Incubate 24-72h) Compound_Prep->Treatment Seeding->Treatment MTT 5. Add MTT Reagent (Incubate 2-4h) Treatment->MTT Solubilize 6. Solubilize Formazan MTT->Solubilize Readout 7. Read Absorbance (570 nm) Solubilize->Readout Calculation 8. Calculate % Viability & IC50 Value Readout->Calculation

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent Results Observed Check_Solubility Is the compound fully dissolved in the media? Start->Check_Solubility Check_Stability Is the compound solution freshly prepared & protected? Check_Solubility->Check_Stability Yes Modify_Formulation Modify formulation: - Adjust pH - Add surfactant Check_Solubility->Modify_Formulation No Check_Controls Are controls (vehicle, positive) behaving as expected? Check_Stability->Check_Controls Yes Prepare_Fresh Prepare fresh stock and working solutions. Check_Stability->Prepare_Fresh No Check_Assay_Interference Run compound in cell-free assay medium. Any signal? Check_Controls->Check_Assay_Interference Yes Troubleshoot_Assay Troubleshoot general assay performance. Check_Controls->Troubleshoot_Assay No Review_Protocol Review and standardize all protocol steps. Check_Assay_Interference->Review_Protocol No Subtract_Background Subtract background signal from experimental wells. Check_Assay_Interference->Subtract_Background Yes Resolved Results are Consistent Review_Protocol->Resolved Modify_Formulation->Check_Solubility Prepare_Fresh->Check_Stability Troubleshoot_Assay->Check_Controls Subtract_Background->Review_Protocol

References

Technical Support Center: Scaling Up 2,4-Dimethoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,4-dimethoxycinnamic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from laboratory to larger-scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the Knoevenagel-Doebner condensation reaction.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time or slightly increasing the temperature, but be mindful of byproduct formation.
Catalyst Inactivity: The piperidine or pyridine catalyst may be of poor quality or used in insufficient amounts.[1]Use a fresh, high-purity batch of catalyst. Ensure the catalytic amount is appropriate for the scale of the reaction.
Moisture Contamination: Water can interfere with the reaction, particularly with the reagents.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents where possible.
Poor Mixing: In larger vessels, inadequate agitation can lead to localized concentration gradients and incomplete reaction.Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous.
Formation of a Dark, Resinous Byproduct Side Reactions at High Temperatures: Self-condensation of the aldehyde or other side reactions can occur under basic conditions at elevated temperatures.Ensure the reaction temperature does not significantly exceed the recommended range. Use purified 2,4-dimethoxybenzaldehyde to avoid impurities that might catalyze polymerization.
Impure Starting Materials: Impurities in the 2,4-dimethoxybenzaldehyde can lead to side reactions.Use freshly purified or high-purity 2,4-dimethoxybenzaldehyde.
Product "Oils Out" During Crystallization Cooling Too Rapidly: If the solution is cooled too quickly, the product may separate as a liquid rather than forming crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.
High Concentration of Impurities: Impurities can lower the melting point of the product, causing it to "oil out".Purify the crude product by performing a hot filtration to remove any insoluble impurities before allowing it to crystallize.
Inappropriate Crystallization Solvent: The boiling point of the solvent may be too high, or the solubility profile may be unsuitable.Consider a different solvent or a mixed solvent system. A common technique is to dissolve the product in a "good" solvent and then add a "poor" solvent until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling.
Difficulty Filtering the Product Very Fine Crystals: Rapid crystallization can lead to the formation of very fine crystals that clog the filter paper.Encourage the formation of larger crystals through slower cooling.
Viscous Mother Liquor: A thick, viscous mother liquor can make filtration slow and inefficient.Dilute the mixture with a small amount of cold solvent to reduce the viscosity before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Knoevenagel-Doebner condensation is a widely used and scalable method for the synthesis of this compound. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid, typically using a basic catalyst system such as pyridine and a small amount of piperidine.[1]

Q2: Why is an excess of malonic acid typically used in the Knoevenagel-Doebner reaction?

A2: Using an excess of malonic acid is crucial for achieving high yields. An equimolecular amount of malonic acid can result in significantly lower yields, potentially as low as 50%.[2]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Ventilation: The reaction involves pyridine, which is a flammable and toxic liquid. The reaction should be carried out in a well-ventilated fume hood.

  • Exothermic Potential: While the reaction is not violently exothermic, the initial heating and subsequent decarboxylation should be controlled. On a larger scale, heat dissipation is less efficient, so careful temperature monitoring is essential.

  • Pressure Build-up: The reaction evolves carbon dioxide, especially during the heating phase.[2] Ensure the reaction vessel is not sealed and is equipped with a condenser to allow for the safe release of gas.

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling all chemicals.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) can be used to track the disappearance of the 2,4-dimethoxybenzaldehyde spot and the appearance of the this compound spot.

Q5: What are some common byproducts in the Knoevenagel synthesis of cinnamic acids?

A5: While generally a clean reaction, potential side products can include Michael addition products, where another molecule of the malonic acid enolate adds to the newly formed cinnamic acid.[1]

Q6: How can I improve the purity of my this compound on a larger scale?

A6: Recrystallization is an effective method for purification. A mixed solvent system, such as ethanol and water, is often effective for cinnamic acid derivatives. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals. For industrial-scale purification, techniques like solvent extraction and precipitation with an acid from an alkaline solution can be employed.[1]

Data Presentation

The following table summarizes key quantitative parameters that can be optimized during the scaling up of this compound synthesis. The values provided are illustrative and should be optimized for each specific scale and equipment.

Parameter Lab Scale (e.g., 10g product) Pilot Scale (e.g., 1kg product) Key Considerations for Scale-Up
2,4-Dimethoxybenzaldehyde 1.0 eq1.0 eqEnsure high purity to minimize side reactions.
Malonic Acid 2.0 - 2.2 eq2.0 - 2.2 eqAn excess is crucial for high yield.[2]
Pyridine (Solvent) ~4 mL per gram of aldehyde~4 L per kg of aldehydeEnsure adequate stirring for heat and mass transfer.
Piperidine (Catalyst) ~0.15 mL per gram of aldehyde~0.15 L per kg of aldehydeCatalyst loading may need slight optimization at a larger scale.
Reaction Temperature 80-85°C, then reflux (~110-115°C)80-85°C, then reflux (~110-115°C)Monitor internal temperature closely; avoid localized overheating.
Reaction Time 1 hour at 80-85°C, then 3 hours at reflux1 hour at 80-85°C, then 3-5 hours at refluxMonitor by TLC to determine completion.
Typical Yield (Crude) 85-95%80-90%Yields may be slightly lower on a larger scale due to handling losses.
Recrystallization Solvent (Ethanol/Water) ~10:1 to 5:1 ratio~10:1 to 5:1 ratioThe optimal ratio should be determined experimentally to maximize recovery and purity.

Experimental Protocols

Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is adapted from a reliable procedure for a similar compound and is suitable for scaling up.[2]

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add malonic acid (2.1 equivalents) and pyridine.

  • Dissolution of Malonic Acid: Stir and gently warm the mixture to dissolve the malonic acid completely. It is important that all the malonic acid is in solution before proceeding.[2]

  • Addition of Aldehyde and Catalyst: To the solution, add 2,4-dimethoxybenzaldehyde (1.0 equivalent) and piperidine.

  • Controlled Heating: Heat the reaction mixture to an internal temperature of 80-85°C and maintain for 1 hour. The evolution of carbon dioxide will begin at around 55-60°C.[2]

  • Reflux: After 1 hour, increase the heating to bring the mixture to a gentle reflux and maintain for an additional 3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Precipitation of Crude Product: After cooling the reaction mixture to room temperature, pour it into a large beaker containing cold water (approximately 10 times the volume of pyridine used).

  • Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2). This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

Purification by Recrystallization
  • Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add hot deionized water until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve Malonic Acid in Pyridine s2 Add 2,4-Dimethoxybenzaldehyde & Piperidine s1->s2 s3 Heat to 80-85°C (1 hour) s2->s3 s4 Reflux (3 hours) s3->s4 w1 Cool and Quench in Water s4->w1 w2 Acidify with HCl to pH 1-2 w1->w2 w3 Filter Crude Product w2->w3 p1 Recrystallize from Ethanol/Water w3->p1 p2 Filter Pure Product p1->p2 p3 Dry p2->p3 end end p3->end Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes oiling_out Product Oiling Out? start->oiling_out No, but... catalyst_issue Catalyst Inactive? incomplete_rxn->catalyst_issue No sol1 Increase Time/Temp Monitor by TLC incomplete_rxn->sol1 Yes moisture Moisture Present? catalyst_issue->moisture No sol2 Use Fresh Catalyst catalyst_issue->sol2 Yes sol3 Use Anhydrous Reagents moisture->sol3 Yes poor_recovery Low Recovery? oiling_out->poor_recovery No sol4 Cool Slowly Adjust Solvent oiling_out->sol4 Yes sol5 Use Minimum Hot Solvent Cool Thoroughly poor_recovery->sol5 Yes

Caption: Troubleshooting decision tree for low yield issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,4-Dimethoxycinnamic Acid and 3,4-Dimethoxycinnamic Acid: Unraveling Isomeric Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of phytochemical research and drug development, the nuanced structural differences between isomers can lead to significant variations in biological activity. This guide provides a comprehensive comparison of the biological properties of two isomers of dimethoxycinnamic acid: 2,4-Dimethoxycinnamic acid and 3,4-Dimethoxycinnamic acid. Drawing upon available experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a clear, objective analysis of their respective activities, supported by detailed experimental protocols and pathway visualizations.

Summary of Biological Activities

While direct comparative studies between this compound and 3,4-Dimethoxycinnamic acid are limited in publicly available literature, a review of individual studies and research on related cinnamic acid derivatives allows for a structured comparison. The available data suggests that both isomers possess noteworthy biological activities, with 3,4-Dimethoxycinnamic acid being more extensively studied. Key areas of activity include antioxidant, anti-inflammatory, tyrosinase inhibitory, and antifungal effects.

Quantitative Data Comparison

To facilitate a clear comparison, the following table summarizes the available quantitative data for the biological activities of this compound and 3,4-Dimethoxycinnamic acid. It is important to note that the data has been compiled from different studies, and direct, side-by-side experimental comparisons are not always available.

Biological ActivityParameterThis compound3,4-Dimethoxycinnamic AcidReference Compound
Tyrosinase Inhibition IC₅₀Data Not Available> 250 µMKojic Acid (IC₅₀: 16.6 µM)
Antioxidant Activity (DPPH Radical Scavenging) EC₅₀Data Not Available> 250 µMBHT (EC₅₀: 32.1 µM)
Anti-inflammatory Activity Inhibition of Carrageenan-induced Rat Paw EdemaData Not AvailableDerivative showed activityIndomethacin
Antifungal Activity MICData Not AvailableData Not AvailableMiconazole

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function. EC₅₀ (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

In-Depth Analysis of Biological Activities

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. A study evaluating a series of cinnamic acid derivatives reported that 3,4-Dimethoxycinnamic acid exhibited weak tyrosinase inhibitory activity, with an IC₅₀ value greater than 250 µM. In the same study, the positive control, kojic acid, showed a significantly lower IC₅₀ of 16.6 µM, indicating much higher potency. Data for the tyrosinase inhibitory activity of this compound was not found in the reviewed literature, preventing a direct comparison.

Antioxidant Activity

The antioxidant potential of phenolic compounds is crucial for their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. For 3,4-Dimethoxycinnamic acid, the EC₅₀ value for DPPH radical scavenging was reported to be greater than 250 µM. This suggests a relatively low direct antioxidant capacity compared to the standard antioxidant BHT (butylated hydroxytoluene), which had an EC₅₀ of 32.1 µM in the same study. The absence of a free hydroxyl group on the aromatic ring of 3,4-dimethoxycinnamic acid likely contributes to this lower radical scavenging activity, as the antioxidant capacity of many phenolic acids is attributed to the hydrogen-donating ability of their hydroxyl groups.[1] No quantitative DPPH scavenging data was found for this compound.

Anti-inflammatory Activity

Research into the anti-inflammatory properties of 3,4-Dimethoxycinnamic acid has primarily involved the synthesis and evaluation of its derivatives.[2][3] For instance, a series of thiomorpholine and cinnamyl alcohol derivatives of 3,4-dimethoxycinnamic acid were synthesized and tested for their ability to reduce carrageenan-induced rat paw edema.[2][3] While the parent compound was not directly evaluated in this in vivo model, some of its derivatives showed anti-inflammatory effects.[2][3] This suggests that the 3,4-dimethoxycinnamoyl scaffold may serve as a valuable starting point for the development of new anti-inflammatory agents. No specific studies on the anti-inflammatory activity of this compound were identified.

Antifungal Activity

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Tyrosinase Inhibition Assay

The inhibitory effect on mushroom tyrosinase activity is determined spectrophotometrically. The assay mixture typically contains a phosphate buffer (pH 6.8), L-tyrosine as the substrate, and mushroom tyrosinase. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the mixture. The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C). The formation of dopachrome is monitored by measuring the absorbance at 475 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is then determined from a dose-response curve.

DPPH Radical Scavenging Assay

The antioxidant activity is assessed by the DPPH radical scavenging method. A solution of DPPH in methanol is prepared. The test compound at various concentrations is added to the DPPH solution. The mixture is shaken and allowed to stand in the dark for a specified time (e.g., 30 minutes). The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated. The EC₅₀ value is determined from a plot of scavenging activity against the concentration of the sample.

Signaling Pathways and Mechanisms of Action

The biological activities of cinnamic acid derivatives are often linked to their influence on cellular signaling pathways. While specific pathways for 2,4- and 3,4-dimethoxycinnamic acid are not extensively detailed, general mechanisms for this class of compounds include the modulation of inflammatory and oxidative stress pathways.

For instance, the anti-inflammatory effects of some cinnamic acid derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways such as NF-κB.

The antioxidant effects, beyond direct radical scavenging, can involve the upregulation of endogenous antioxidant defense systems through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be influenced by cinnamic acid derivatives.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response Stimulus e.g., LPS, Carrageenan Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) NFkB_Pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Cinnamic_Acid_Derivative Dimethoxycinnamic Acid Derivative Cinnamic_Acid_Derivative->NFkB_Pathway Inhibition

Caption: Potential anti-inflammatory mechanism of dimethoxycinnamic acid derivatives.

Conclusion

Based on the currently available data, 3,4-Dimethoxycinnamic acid has been the subject of more extensive biological evaluation compared to its 2,4-isomer. The data suggests that while 3,4-Dimethoxycinnamic acid itself may not be a potent direct antioxidant or tyrosinase inhibitor, its chemical scaffold holds promise for the development of derivatives with significant anti-inflammatory and other biological activities. The lack of data for this compound highlights a gap in the literature and an opportunity for future research to fully elucidate the structure-activity relationships of dimethoxycinnamic acid isomers. Further side-by-side comparative studies are essential to definitively determine the relative potencies and therapeutic potential of these two compounds.

References

A Comparative Analysis of the Antioxidant Potential of 2,4-Dimethoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two cinnamic acid derivatives: 2,4-Dimethoxycinnamic acid and the well-characterized antioxidant, ferulic acid. By examining their chemical structures, in vitro antioxidant capacities, and mechanisms of action, this document aims to provide a comprehensive resource for evaluating their potential applications in therapeutic and research contexts.

Executive Summary

Data Presentation: A Quantitative Comparison of Antioxidant Activities

Antioxidant AssayFerulic Acid (IC₅₀)This compound (IC₅₀)Key Observations
DPPH Radical Scavenging Activity ~2.9 - 12.0 µg/mLNot widely reported, expected to be significantly higher than ferulic acid.The free hydroxyl group in ferulic acid is crucial for its potent DPPH radical scavenging activity.
ABTS Radical Scavenging Activity ~12 µMNot widely reported, expected to be significantly higher than ferulic acid.Similar to the DPPH assay, the hydrogen-donating ability of the hydroxyl group in ferulic acid is key.
Ferric Reducing Antioxidant Power (FRAP) Demonstrates significant reducing power, concentration-dependent.Expected to have lower reducing power compared to ferulic acid.The ability to reduce Fe³⁺ to Fe²⁺ is largely dependent on the presence of electron-donating hydroxyl groups.
Cellular Antioxidant Activity (CAA) Shows activity by protecting cells from oxidative stress.May exhibit indirect antioxidant effects by modulating cellular pathways.Ferulic acid can directly scavenge intracellular ROS, while this compound might influence endogenous antioxidant enzyme expression.

Mechanisms of Antioxidant Action

Ferulic Acid: The primary antioxidant mechanism of ferulic acid is direct radical scavenging through hydrogen atom donation from its phenolic hydroxyl group.[1][2] The resulting phenoxyl radical is stabilized by resonance, making it a highly effective antioxidant.[1][2] Furthermore, ferulic acid is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress, leading to the upregulation of various antioxidant and detoxification enzymes.

This compound: Due to the absence of a phenolic hydroxyl group, the direct radical scavenging capacity of this compound is expected to be significantly lower than that of ferulic acid. Its antioxidant potential may rely on other mechanisms. Some studies on the related compound, 3,4-dimethoxycinnamic acid, suggest that it can improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes. This indicates a potential role in modulating cellular signaling pathways, possibly including the Nrf2 pathway, although this is not as well-established as it is for ferulic acid. Additionally, 3,4-dimethoxycinnamic acid has been reported to have anti-apoptotic effects mediated through the ROS signaling pathway.

Signaling Pathway Diagrams

Ferulic_Acid_Nrf2_Pathway cluster_nucleus Inside Nucleus Ferulic_Acid Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Ferulic_Acid->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Caption: Ferulic acid activates the Nrf2 signaling pathway.

DMCA_Antioxidant_Pathway DMCA This compound Cellular_Pathways Cellular Signaling Pathways (e.g., ROS signaling) DMCA->Cellular_Pathways Modulates Endogenous_Antioxidants Increased Expression of Endogenous Antioxidant Enzymes Cellular_Pathways->Endogenous_Antioxidants Leads to Cell_Protection Cellular Protection & Anti-apoptosis Endogenous_Antioxidants->Cell_Protection

Caption: Proposed indirect antioxidant mechanism of this compound.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., in methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of various concentrations of the test compound with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the total reducing power of the antioxidant.

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction Mixture: Add the antioxidant sample to the FRAP reagent.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.

Procedure:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Compound and Probe Incubation: Treat the cells with the test compound and the DCFH-DA probe.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time, comparing the treated cells to control cells.

Experimental Workflow Diagram

Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Test Compounds, Radicals, etc.) Start->Prepare_Reagents Serial_Dilutions Create Serial Dilutions of Test Compounds Prepare_Reagents->Serial_Dilutions Reaction_Setup Set up Reaction Mixtures (Samples, Controls, Blanks) Serial_Dilutions->Reaction_Setup Incubation Incubate under Controlled Conditions (Time, Temperature, Light) Reaction_Setup->Incubation Measurement Measure Absorbance or Fluorescence with Spectrophotometer/Plate Reader Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ or TEAC Measurement->Data_Analysis Conclusion Compare Antioxidant Potency Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro antioxidant assays.

Conclusion

Based on the principles of structure-activity relationships and the available data, ferulic acid demonstrates superior direct antioxidant potential compared to this compound . The presence of the phenolic hydroxyl group in ferulic acid is the key structural feature responsible for its high radical scavenging and reducing capabilities. While this compound is likely a weaker direct antioxidant, its potential to modulate intracellular signaling pathways and exert indirect antioxidant effects warrants further investigation. For researchers seeking a potent, direct-acting antioxidant, ferulic acid is the more promising candidate. However, the potential for this compound to act through alternative, indirect mechanisms makes it an interesting subject for future studies, particularly in the context of cellular and in vivo models of oxidative stress.

References

Unveiling the Bioactivity of Dimethoxycinnamic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of dimethoxycinnamic acid isomers reveals significant variations in their biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The position of the methoxy groups on the phenyl ring plays a crucial role in determining the potency and mechanism of action of these compounds, offering valuable insights for researchers and drug development professionals.

This guide provides an objective comparison of the biological performance of various dimethoxycinnamic acid isomers, supported by experimental data from peer-reviewed studies. While direct comparative studies across all isomers are limited, this document synthesizes available data and extrapolates structure-activity relationships to offer a comprehensive overview.

Comparative Analysis of Biological Activities

The biological efficacy of dimethoxycinnamic acid isomers is intricately linked to the substitution pattern of the methoxy groups on the phenyl ring. These substitutions influence the molecule's electron distribution, steric hindrance, and ability to interact with biological targets.

Antioxidant Activity

The antioxidant capacity of phenolic compounds, including dimethoxycinnamic acid isomers, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. While dimethoxycinnamic acids lack a free hydroxyl group, their antioxidant potential can be influenced by the electron-donating nature of the methoxy groups, which can stabilize the resulting phenoxy radical.

Studies on related hydroxycinnamic acids suggest that the position and number of electron-donating groups are critical for antioxidant activity. For instance, compounds with ortho-dihydroxy or 4-hydroxy-3-methoxy substitutions demonstrate significant antioxidant capabilities. While direct comparative data for all dimethoxycinnamic acid isomers is scarce, it is hypothesized that isomers with methoxy groups at positions that enhance radical stability would exhibit greater antioxidant potential.

Table 1: Comparative Antioxidant Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 (µM)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-oneLipid Peroxidation InhibitionInactive[1]
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylateLipid Peroxidation InhibitionInactive[1]
Trolox (Reference)Lipid Peroxidation Inhibition30[1]

Note: The data for the 3,4-dimethoxycinnamic acid derivatives in this table are for amidated and esterified forms, which may influence their activity compared to the parent acid.

Anti-inflammatory Activity

Dimethoxycinnamic acid isomers have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX). The anti-inflammatory effects of cinnamic acid derivatives are often linked to their ability to modulate signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Derivatives of 3,4-dimethoxycinnamic acid have shown moderate activity in soybean lipoxygenase inhibition.[1] The substitution pattern on the phenyl ring can affect the binding affinity of the molecule to the active site of inflammatory enzymes.

Table 2: Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundAssay% Inhibition (at 100 µM)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-oneSoybean Lipoxygenase Inhibition18[1][2]
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylateSoybean Lipoxygenase Inhibition23[1][2]
Indomethacin (Reference)Soybean Lipoxygenase Inhibition35[1][2]
NDGA (Reference)Soybean Lipoxygenase Inhibition95[1][2]

Note: The data presented is for derivatives of 3,4-dimethoxycinnamic acid.

Antimicrobial Activity

Table 3: Comparative Antimicrobial Activity of a Cinnamic Acid Derivative

CompoundMicroorganismMIC (µg/mL)Reference
p-Methoxycinnamic acidEscherichia coli>512[3]
p-Methoxycinnamic acidStaphylococcus aureus>512[3]

Note: This data is for a monomethoxycinnamic acid and is included to provide context on the antimicrobial potential of related structures.

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Procedure:

  • Prepare a stock solution of the dimethoxycinnamic acid isomer in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which is involved in the inflammatory response.

Procedure:

  • Prepare a buffer solution (e.g., borate buffer, pH 9.0).

  • Prepare a solution of the lipoxygenase enzyme in the buffer.

  • Prepare a solution of the substrate (e.g., linoleic acid) in the buffer.

  • Prepare solutions of the dimethoxycinnamic acid isomers at various concentrations.

  • In a cuvette or 96-well plate, add the enzyme solution and the test compound solution.

  • Incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • A control reaction without the inhibitor is also run.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Procedure:

  • Prepare a sterile liquid growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).

  • Prepare a stock solution of the dimethoxycinnamic acid isomer and perform serial two-fold dilutions in the growth medium in a 96-well microtiter plate.[6]

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Signaling Pathways and Logical Relationships

The biological activities of dimethoxycinnamic acid isomers are often mediated through their interaction with key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Activity Screening cluster_analysis Data Analysis and Interpretation isomers Dimethoxycinnamic Acid Isomers (2,3-, 2,4-, 2,5-, 3,4-, 3,5-) antioxidant Antioxidant Assays (e.g., DPPH) isomers->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., LOX Inhibition) isomers->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) isomers->antimicrobial sar Structure-Activity Relationship (SAR) Analysis antioxidant->sar anti_inflammatory->sar antimicrobial->sar pathway Signaling Pathway Modulation sar->pathway signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response stimulus e.g., LPS, Cytokines mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) mapk->inflammation nfkb->inflammation dimethoxycinnamic_acid Dimethoxycinnamic Acid Isomers dimethoxycinnamic_acid->mapk Inhibition dimethoxycinnamic_acid->nfkb Inhibition

References

Validating the Purity of Synthesized 2,4-Dimethoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 2,4-Dimethoxycinnamic acid. It further offers a comparative analysis of its performance against structurally related methoxycinnamic acid derivatives, which are often explored for similar therapeutic applications. The information presented is supported by established analytical methodologies and experimental data from peer-reviewed studies, enabling researchers to make informed decisions in their drug discovery and development endeavors.

Introduction to this compound and its Alternatives

This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Like other cinnamic acid derivatives, it is investigated for a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its biological efficacy is largely attributed to the methoxy substitutions on the phenyl ring.

In the landscape of drug development, several other methoxylated cinnamic acid derivatives serve as relevant alternatives and comparators. These include:

  • 3,4-Dimethoxycinnamic acid: An isomer of this compound, it is also explored for its antioxidant and anti-inflammatory potential.

  • Ferulic acid (4-hydroxy-3-methoxycinnamic acid): A well-studied phenolic compound known for its potent antioxidant and neuroprotective effects.

  • Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid): Another prominent hydroxycinnamic acid with demonstrated antioxidant and anti-inflammatory properties.

  • p-Coumaric acid (4-hydroxycinnamic acid): A precursor in the biosynthesis of other phenolic compounds, it also exhibits antioxidant and neuroprotective activities.

The selection of a particular derivative for a specific application often depends on a nuanced understanding of its purity, stability, and specific biological activity profile.

Purity Validation of Synthesized this compound

The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its safety and efficacy. The synthesis of this compound, commonly achieved through methods like the Perkin reaction, Knoevenagel condensation, or Wittig reaction, can introduce various impurities. These may include unreacted starting materials (e.g., 2,4-dimethoxybenzaldehyde, malonic acid), reagents, and side-products.

Two primary analytical techniques are recommended for the robust validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Analytical Methods for Purity Determination
ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification.
Primary Use Quantification of known impurities and degradation products.Absolute purity determination without the need for a specific reference standard for each impurity.
Strengths High sensitivity and resolution for separating complex mixtures.High precision and accuracy; provides structural information. Can detect non-UV active impurities.
Limitations Requires reference standards for each impurity for accurate quantification. May not detect non-chromophoric impurities.Lower sensitivity compared to HPLC. Can be complex for mixtures with significant signal overlap.

Comparative Performance Analysis

The therapeutic potential of this compound can be benchmarked against its alternatives by comparing their performance in relevant biological assays. This section presents a summary of available data on their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity.

Table 2: Comparative Antioxidant Activity (IC50 Values)
CompoundDPPH Radical Scavenging IC50ABTS Radical Scavenging IC50Reference
This compound Data not available in direct comparisonData not available in direct comparison-
Ferulic acid ~2.9 - 12.0 µg/mL12 µM
Sinapic acid Data available but not directly comparableData available but not directly comparable-
p-Coumaric acid Generally considered a weaker antioxidantLower activity compared to ferulic and caffeic acids

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 3: Comparative Anti-inflammatory Activity
CompoundAssayCell LineInhibition MetricReference
This compound Data not available---
3,4-Dimethoxycinnamic acid LOX InhibitionSoybean LipoxygenaseIC50 = 7.4 µM (for a derivative)[1]
Ferulic acid LOX InhibitionSoybean LipoxygenaseModerate Activity[2]
Sinapic acid LOX InhibitionSoybean LipoxygenaseModerate Activity[2]
Anticancer Activity

The cytotoxic effects of these compounds on cancer cell lines, such as HeLa (cervical cancer), are evaluated to determine their anticancer potential.

Table 4: Comparative Anticancer Activity against HeLa Cells (IC50 Values)
CompoundIC50 Value (µM)Reference
This compound Data not available-
3,4-Dimethoxycinnamic acid Data suggests active role in inhibiting HEp-2 cancer cells[3]
Ferulic acid Derivative (59e) 0.004 µM[4]
Caffeic acid Data available but not directly comparable-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide established protocols for the key analytical and biological assays discussed in this guide.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity analysis of cinnamic acid derivatives.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution is typically used for optimal separation. A common mobile phase consists of a mixture of acetonitrile and 2% acetic acid in water.[6] For instance, a starting composition of 22:10:70 (v/v/v) of acetonitrile:methanol:2% acetic acid can be used.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 270 nm, which is near the maximum absorbance for trans-cinnamic acid.[5]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or the mobile phase). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 20 µL) of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

This protocol describes the determination of purity using ¹H qNMR with an internal standard.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a certified purity. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.[3]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules to ensure full relaxation).[3]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]

  • Data Processing and Calculation:

    • Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, characteristic signal for both the this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, IS = internal standard.[7]

Protocol 3: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add a specific volume of the DPPH stock solution to a 96-well plate.

    • Add varying concentrations of the test compound (this compound or its alternatives) to the wells.

    • Include a control group with the solvent used to dissolve the test compounds.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage inhibition against the concentration of the test compound.

Protocol 4: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[8]

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[9]

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at around 540 nm.[10]

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from the dose-response curve.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Synthesis Synthesized this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Peak Area %) Purification->HPLC qNMR qNMR Analysis (Absolute Purity %) Purification->qNMR Result Validated Pure Compound (>95% Purity) HPLC->Result Meets Specification qNMR->Result Meets Specification

Caption: Workflow for the synthesis and purity validation of this compound.

NO_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation_measurement Incubation & Measurement cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 Cells Adhesion Allow Adhesion (24h) Seed_Cells->Adhesion Add_Compound Add Test Compound Adhesion->Add_Compound Add_LPS Add LPS (1h later) Add_Compound->Add_LPS Incubate_24h Incubate (24h) Add_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Griess_Assay Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Calculate_Inhibition Calculate % NO Inhibition Griess_Assay->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Conclusion

Validating the purity of synthesized this compound is a critical step in its development as a potential therapeutic agent. A combination of HPLC and qNMR provides a robust analytical strategy for this purpose. When comparing its performance to other methoxycinnamic acid derivatives, it is essential to consider data from standardized and directly comparable assays. While comprehensive, head-to-head comparative data for this compound is still emerging, the available information on related compounds such as ferulic acid and 3,4-Dimethoxycinnamic acid provides a valuable benchmark for its potential antioxidant, anti-inflammatory, and anticancer activities. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to conduct their own purity assessments and comparative performance evaluations.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is paramount. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent antitumor effects. This guide provides a comparative analysis of the cytotoxic properties of key cinnamic acid derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.

Cinnamic acid derivatives are lauded for their ability to induce cell death, inhibit proliferation, and arrest the cell cycle in malignant cells.[1] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways such as NF-κB, induction of apoptosis, and generation of reactive oxygen species (ROS).[2][3][4] This guide will delve into the cytotoxic profiles of prominent derivatives like Caffeic Acid Phenethyl Ester (CAPE), Artepillin C, and Ferulic Acid, offering a data-driven comparison to inform future research and drug development endeavors.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various cinnamic acid derivatives across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Cinnamic Acid DerivativeCancer Cell LineIC50 (µM)Exposure Time
Caffeic Acid Phenethyl Ester (CAPE) MDA-MB-231 (Breast)~25-5024h & 48h
Hs578T (Breast)Data suggests decreased cell vitality72h
Artepillin C Glioblastoma<50 (at pH < 6.8)24h
MCF-7 (Breast)Dose-time-dependent cytotoxicity-
MDA-MB-231 (Breast)Dose-time-dependent cytotoxicity-
Ferulic Acid T24 (Bladder)2 mM resulted in 36% viability72h
trans-Cinnamic Acid A549 (Lung)~16048h
cis-Cinnamic Acid A549 (Lung)~18048h
3,4,5-trihydroxycinnamate decyl ester MCF-7 (Breast)~3.2-
Compound 5 (Novel Derivative) A549 (Lung)10.36-
Methyl-substituted amide derivatives (1, 9) A549 (Lung)11.38, 11.06-
Various Esters and Amides HeLa, K562, Fem-x, MCF-742 - 166-

This table is a compilation of data from multiple sources.[1][2][5][6][7] Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

A clear understanding of the methodologies used to generate cytotoxicity data is crucial for the interpretation and replication of findings. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the cinnamic acid derivative. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Mechanisms

To better understand the processes underlying the observed cytotoxicity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways affected by cinnamic acid derivatives.

G cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Treatment with Cinnamic Acid Derivatives cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization (e.g., DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading (~570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Caffeic acid phenethyl ester (CAPE) is a well-studied derivative that exerts its anticancer effects through multiple pathways, notably by inhibiting the NF-κB signaling cascade.[3]

G cluster_cape CAPE's Inhibition of NF-κB Pathway CAPE CAPE NFkB_complex NF-κB/IκB Complex (Inactive) CAPE->NFkB_complex Inhibits IκB Phosphorylation NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB Degradation nucleus Nucleus NFkB_active->nucleus apoptosis Apoptosis NFkB_active->apoptosis Inhibition of NF-kB leads to gene_transcription Pro-inflammatory & Anti-apoptotic Gene Transcription nucleus->gene_transcription Promotes gene_transcription->apoptosis Inhibits

Caption: CAPE inhibits NF-κB, promoting apoptosis in cancer cells.

Many cinnamic acid derivatives, including ferulic acid, are known to induce apoptosis through the intrinsic mitochondrial pathway.[8] This involves the regulation of the Bcl-2 family of proteins.

G cluster_apoptosis Induction of Apoptosis by Cinnamic Acid Derivatives Cinnamic_Derivatives Cinnamic Acid Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Cinnamic_Derivatives->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cinnamic_Derivatives->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cinnamic acid derivatives can trigger the mitochondrial apoptosis pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of two proposed analytical methods for the quantification of 2,4-Dimethoxycinnamic acid (2,4-DMCA) in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific, publicly validated methods for 2,4-DMCA are not extensively documented, this guide constructs a comparison based on established methodologies for similar cinnamic acid derivatives.[1][2][3] The performance of these proposed methods is benchmarked against internationally recognized acceptance criteria for bioanalytical method validation, such as those from the FDA and ICH.[4][5][6][7] This document outlines detailed experimental protocols, presents comparative performance data, and includes workflow visualizations to aid in the selection and cross-validation of analytical techniques for 2,4-DMCA.

Comparative Performance of Proposed Analytical Methods

The choice between an HPLC-UV and an LC-MS/MS method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics for the quantification of this compound.

ParameterHPLC-UV Method (Proposed)LC-MS/MS Method (Proposed)Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999≥ 0.99[8]
Range 0.1 - 25 µg/mL0.5 - 500 ng/mLAt least 80% to 120% of the nominal concentration for assay.
Accuracy (% Bias) Within ±10%Within ±5%Mean value should be within ±15% of the nominal value.[9]
Precision (% RSD) < 10%< 5%Coefficient of variation (%CV) should not exceed 15%.[5]
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mLSignal-to-noise ratio ≥ 3.[10]
Limit of Quantification (LOQ) 100 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 10; Accuracy within ±20% and precision ≤20% CV.[8]
Selectivity ModerateHighNo significant interfering peaks at the retention time of the analyte.[8]
Run Time ~12 minutes~6 minutes-

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the successful validation and cross-validation of analytical methods.[11] Below are the proposed protocols for the two comparative techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying higher concentrations of 2,4-DMCA and is widely accessible in analytical laboratories.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation (Plasma):

  • To 200 µL of plasma, add 20 µL of an internal standard (e.g., 3,4-Dimethoxycinnamic acid at 50 µg/mL).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

4. Calibration:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2,4-DMCA (e.g., 0.1, 0.5, 1, 5, 10, 20, 25 µg/mL).

  • Process these standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of 2,4-DMCA to the internal standard against the concentration.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.[12][13]

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 2,4-DMCA: Precursor ion [M-H]⁻ m/z 207.1 → Product ion m/z 163.1 (loss of CO₂).

    • Internal Standard (¹³C₆-Cinnamic Acid): Precursor ion [M-H]⁻ m/z 153.0 → Product ion m/z 109.0.

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., ¹³C₆-Cinnamic Acid at 100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 12,000 x g for 5 minutes.

  • Dilute 50 µL of the supernatant with 50 µL of water.

  • Inject into the LC-MS/MS system.

5. Calibration:

  • Prepare calibration standards by spiking blank plasma with 2,4-DMCA (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).

  • Process standards as described above to construct a calibration curve.

Visualization of Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the cross-validation of analytical methods for this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Comparison cluster_validation Cross-Validation Assessment prep_plasma Plasma Sample Collection prep_spike Spike with Internal Standard prep_plasma->prep_spike prep_extract Protein Precipitation / LLE / SPE prep_spike->prep_extract prep_reconstitute Reconstitution in Mobile Phase prep_extract->prep_reconstitute analysis_hplc HPLC-UV Analysis prep_reconstitute->analysis_hplc analysis_lcms LC-MS/MS Analysis prep_reconstitute->analysis_lcms val_data Generate Quantitative Data (Concentration Values) analysis_hplc->val_data analysis_lcms->val_data val_stats Statistical Comparison (e.g., Bland-Altman, Deming Regression) val_data->val_stats val_criteria Evaluate Against Acceptance Criteria (e.g., ≤20% Difference) val_stats->val_criteria val_report Report on Method Comparability val_criteria->val_report

Caption: A flowchart of the cross-validation process between two analytical methods.[14]

G start Define Analytical Requirement sensitivity_q High Sensitivity Required? (<10 ng/mL) start->sensitivity_q matrix_q Complex Matrix with High Interference? sensitivity_q->matrix_q No select_lcms Select LC-MS/MS sensitivity_q->select_lcms Yes throughput_q High Throughput Needed? matrix_q->throughput_q No matrix_q->select_lcms Yes throughput_q->select_lcms Yes select_hplc Select HPLC-UV throughput_q->select_hplc No

Caption: A decision tree for selecting an appropriate analytical method.

References

Efficacy of 2,4-Dimethoxycinnamic Acid: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 2,4-dimethoxycinnamic acid and its isomers, juxtaposed with established inhibitors in key therapeutic areas. While direct quantitative data for this compound is limited in some contexts, this document synthesizes available experimental findings for related compounds and well-characterized inhibitors to offer a valuable reference for future research and drug development endeavors.

Inhibition of Alpha-Synuclein Aggregation

The aggregation of alpha-synuclein is a critical pathological hallmark of neurodegenerative disorders such as Parkinson's disease. Certain cinnamic acid derivatives have demonstrated potential in mitigating this process.

Comparative Efficacy Data:

CompoundTargetAssayIC50 (µM)
3,4-Dimethoxycinnamic AcidAlpha-Synuclein AggregationThioflavin T assay251[1]
Ferulic AcidAlpha-Synuclein AggregationThioflavin T assay> 251 (less effective than 3,4-dimethoxycinnamic acid)
3-methoxy-4-acetamidoxycinnamic acidAlpha-Synuclein AggregationThioflavin T assay50
Known Inhibitor: EGCG (Epigallocatechin gallate)Alpha-Synuclein AggregationThioflavin T assayVaries (concentration-dependent inhibition observed)[2]
Known Inhibitor: DopamineAlpha-Synuclein AggregationThioflavin T assayVaries (concentration-dependent inhibition observed)[2]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils.

  • Protein Preparation: Recombinant human alpha-synuclein is purified and prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Inhibitor Preparation: A stock solution of the test compound (e.g., 3,4-dimethoxycinnamic acid) is prepared, typically in DMSO, and then diluted to the desired final concentrations in the assay buffer.

  • Aggregation Reaction: Alpha-synuclein is incubated in the presence or absence of the test compound in a microplate format. Aggregation is typically induced by continuous shaking at 37°C.

  • ThT Fluorescence Measurement: At specified time points, Thioflavin T is added to the samples. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Data Analysis: The fluorescence intensity is measured using a plate reader (excitation ~440 nm, emission ~485 nm). The IC50 value, the concentration of the inhibitor that reduces aggregation by 50%, is calculated from the dose-response curve.

Signaling Pathway: Alpha-Synuclein Aggregation

Alpha_Synuclein_Aggregation Soluble Monomers Soluble Monomers Misfolded Monomers Misfolded Monomers Soluble Monomers->Misfolded Monomers Oligomers Oligomers Misfolded Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Amyloid Fibrils (Lewy Bodies) Amyloid Fibrils (Lewy Bodies) Protofibrils->Amyloid Fibrils (Lewy Bodies) This compound (and derivatives) This compound (and derivatives) This compound (and derivatives)->Oligomers Inhibition

Figure 1: Simplified pathway of alpha-synuclein aggregation and the inhibitory target of cinnamic acid derivatives.

Heat Shock Protein 90 (Hsp90) Inhibition

Comparative Efficacy Data for Known Hsp90 Inhibitors:

CompoundCell LineIC50 (nM)
Geldanamycin Derivatives
17-AAG (Tanespimycin)A2780 (Ovarian Cancer)18.3[4]
17-AAG (Tanespimycin)H1975 (NSCLC)1.258[5]
IPI-504 (Retaspimycin)H1437 (NSCLC)3.473[5]
Resorcinol Derivatives
STA-9090 (Ganetespib)H2228 (NSCLC)4.131[5]
AUY-922 (Luminespib)H1650 (NSCLC)1.472[5]

Experimental Protocol: Hsp90 Inhibition Assay (Cell-Based)

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24-72 hours).

  • Cell Viability Assay (e.g., MTT assay): The metabolic activity of the cells, which correlates with cell viability, is measured.

  • Western Blot Analysis: The expression levels of Hsp90 client proteins (e.g., Akt, Raf-1) and heat shock response proteins (e.g., Hsp70) are analyzed to confirm on-target activity.

  • Data Analysis: The IC50 value is determined from the dose-response curve of the cell viability assay.

Signaling Pathway: Hsp90 Chaperone Cycle and Inhibition

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition Hsp90 (Open) Hsp90 (Open) Hsp90-Client (Intermediate) Hsp90-Client (Intermediate) Hsp90 (Open)->Hsp90-Client (Intermediate) + Client + ATP Hsp90 (Closed, ATP-bound) Hsp90 (Closed, ATP-bound) Hsp90-Client (Intermediate)->Hsp90 (Closed, ATP-bound) Degradation Degradation Hsp90-Client (Intermediate)->Degradation Hsp90 (Closed, ATP-bound)->Hsp90 (Open) + ADP + Pi Folded Client Protein Folded Client Protein Hsp90 (Closed, ATP-bound)->Folded Client Protein ATP Hydrolysis Unfolded Client Protein Unfolded Client Protein Unfolded Client Protein->Hsp90 (Open) Known Hsp90 Inhibitors Known Hsp90 Inhibitors Known Hsp90 Inhibitors->Hsp90 (Open) Binds to ATP pocket

Figure 2: The Hsp90 chaperone cycle and the mechanism of action for N-terminal inhibitors.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. However, specific in vitro IC50 values for this compound against key inflammatory enzymes like cyclooxygenase (COX) are not well-documented in publicly available literature. For a comparative perspective, the IC50 values of well-known non-steroidal anti-inflammatory drugs (NSAIDs) are presented below.

Comparative Efficacy Data for Known COX Inhibitors:

CompoundTargetIC50 (nM)
Indomethacin COX-118[5]
COX-226[5]
Celecoxib COX-1>10,000
COX-240[6]

Experimental Protocol: COX Inhibition Assay (In Vitro)

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Signaling Pathway: Cyclooxygenase (COX) Pathway and NSAID Inhibition

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Known NSAIDs Known NSAIDs Known NSAIDs->COX-1 / COX-2 Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2,4-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo biological activities of 2,4-Dimethoxycinnamic acid (2,4-DMCA), a methoxylated derivative of cinnamic acid. While extensive in vitro data highlights its potential as a therapeutic agent, direct in vivo studies on 2,4-DMCA are limited. Therefore, this guide also includes comparative in vivo data from its closely related isomers, p-Methoxycinnamic acid (p-MCA) and 3,4-Dimethoxycinnamic acid (3,4-DMCA), to provide a broader context for its potential physiological effects.

In Vitro Activity of this compound and Related Compounds

The in vitro activities of 2,4-DMCA and its isomers have been investigated across several domains, primarily focusing on their antioxidant, anticancer, and anti-inflammatory properties.

Quantitative Data Summary
CompoundAssayCell Line/TargetIC50 / ActivityReference
This compound CytotoxicityMKN74 (Gastric Cancer)143.54 µM[1]
CytotoxicityBJ (Normal Fibroblasts)756.85 µM[1]
3,4-Dimethoxycinnamic acidα-synuclein amyloid transformation inhibition-13 µM[2]
p-Methoxycinnamic acidAntihyperglycemic-40 mg/kg (in vivo dose)[3]
2',4'-dihydroxy-3',6'-dimethoxychalconeCytotoxicityRPMI8226 (Multiple Myeloma)25.97 µM[4]
CytotoxicityMM.1S (Multiple Myeloma)18.36 µM[4]
CytotoxicityU266 (Multiple Myeloma)15.02 µM[4]

In Vivo Activity of Methoxycinnamic Acid Derivatives

Quantitative Data Summary
CompoundAnimal ModelActivityDosageEffectReference
p-Methoxycinnamic acidRabbitPharmacokinetics100 mg/kg (oral)Max. serum concentration of 7.38 mg/100 mL within 1 h[3]
p-Methoxycinnamic acidRat (DMH-induced colon carcinogenesis)Anti-inflammatory & Anticancer40 mg/kg b.wt. (oral)Significant reversal of pathological alterations[3]
4-methoxycinnamyl p-coumarateRat (Carrageenan-induced paw edema)Anti-inflammatory150 mg/kgSignificant inhibition of edema[3]

Signaling Pathways and Experimental Workflows

The biological activities of cinnamic acid derivatives are often attributed to their interaction with key cellular signaling pathways.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Activation NF-κB Activation Pro-inflammatory Stimuli->NF-κB Activation activates Gene Expression Gene Expression NF-κB Activation->Gene Expression promotes Inflammatory Mediators (e.g., COX-2, iNOS) Inflammatory Mediators (e.g., COX-2, iNOS) Gene Expression->Inflammatory Mediators (e.g., COX-2, iNOS) leads to 2,4-DMCA 2,4-DMCA 2,4-DMCA->NF-κB Activation inhibits

Proposed anti-inflammatory signaling pathway for 2,4-DMCA.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Anti-inflammatory Assay Cancer Cell Culture Cancer Cell Culture Treatment with 2,4-DMCA Treatment with 2,4-DMCA Cancer Cell Culture->Treatment with 2,4-DMCA MTT Assay MTT Assay Treatment with 2,4-DMCA->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Animal Model (Rat) Animal Model (Rat) Induce Paw Edema (Carrageenan) Induce Paw Edema (Carrageenan) Animal Model (Rat)->Induce Paw Edema (Carrageenan) Administer Cinnamic Acid Derivative Administer Cinnamic Acid Derivative Induce Paw Edema (Carrageenan)->Administer Cinnamic Acid Derivative Measure Paw Volume Measure Paw Volume Administer Cinnamic Acid Derivative->Measure Paw Volume Assess Anti-inflammatory Effect Assess Anti-inflammatory Effect Measure Paw Volume->Assess Anti-inflammatory Effect

General experimental workflows for in vitro and in vivo assays.

Experimental Protocols

In Vitro: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

1. Cell Seeding:

  • Culture cancer cells (e.g., MKN74) in a 96-well plate at a density of 5,000-10,000 cells/well.[5]

  • Incubate for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium with the medium containing different concentrations of the compound.[5]

  • Include a vehicle control (medium with the solvent used to dissolve the compound).[5]

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]

4. Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[9][10]

1. Animal Acclimatization:

  • Acclimate male Wistar rats or Sprague-Dawley rats for at least one week under standard laboratory conditions.[10][11]

2. Induction of Inflammation:

  • Induce acute inflammation by injecting a 1% solution of λ-carrageenan into the sub-plantar region of the right hind paw of the rats.[9][12]

3. Compound Administration:

  • Administer the test compound (e.g., a cinnamic acid derivative) orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection.[9][12]

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[9]

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[13]

Conclusion

The available in vitro data suggests that this compound possesses cytotoxic activity against cancer cells with a degree of selectivity over normal cells. While direct in vivo studies are lacking, the promising anti-inflammatory, anticancer, and neuroprotective effects observed for its isomers, p-MCA and 3,4-DMCA, in animal models, suggest that 2,4-DMCA may also exhibit significant biological activities in vivo. Further investigation is warranted to elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound to fully assess its therapeutic potential.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,4- and 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a detailed spectroscopic comparison of two closely related positional isomers: 2,4-Dimethoxycinnamic acid and 2,5-Dimethoxycinnamic acid. By examining their distinct spectral fingerprints, we aim to provide a clear, data-driven resource for their identification and differentiation in various research and development applications.

Both 2,4- and 2,5-Dimethoxycinnamic acid share the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol ). However, the seemingly subtle shift of a methoxy group on the phenyl ring gives rise to unique electronic environments, resulting in distinguishable spectroscopic characteristics. This guide presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to highlight these differences.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and 2,5-Dimethoxycinnamic acid, facilitating a direct comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment This compound 2,5-Dimethoxycinnamic acid
H-α (vinylic)~6.3~6.3
H-β (vinylic)~7.8~7.8
Aromatic Protons~6.4-7.5 (multiplet)~6.8-7.1 (multiplet)
Methoxy Protons (-OCH₃)~3.8, ~3.9 (singlets)~3.7, ~3.8 (singlets)
Carboxylic Acid Proton (-COOH)~12.2 (broad singlet)~12.1 (broad singlet)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment This compound 2,5-Dimethoxycinnamic acid
Carbonyl Carbon (C=O)~172~171
Vinylic Carbons (Cα, Cβ)~118, ~142~119, ~141
Aromatic Carbons~98-162~112-153
Methoxy Carbons (-OCH₃)~55, ~56~55, ~56

Note: Complete assignment of all aromatic carbons requires more detailed 2D NMR data.

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

Vibrational Mode This compound 2,5-Dimethoxycinnamic acid
O-H stretch (Carboxylic Acid)3400-2400 (broad)3400-2400 (broad)
C-H stretch (Aromatic)~3010~3000
C=O stretch (Carboxylic Acid)~1680~1685
C=C stretch (Vinylic)~1625~1630
C-O stretch (Methoxy)~1260, ~1020~1220, ~1040

Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)

Solvent This compound (λmax) 2,5-Dimethoxycinnamic acid (λmax)
Ethanol/Methanol~230, ~285, ~320~220, ~330

Note: λmax values can be influenced by solvent polarity.

Table 5: Mass Spectrometry Data (Key Fragments m/z)

Fragmentation This compound 2,5-Dimethoxycinnamic acid
Molecular Ion [M]⁺208208
[M-CH₃]⁺193193
[M-OCH₃]⁺177177
[M-COOH]⁺163163

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters and sample preparation details may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the cinnamic acid derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the cinnamic acid derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

4. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for less volatile compounds introduced via LC.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a cinnamic acid derivative.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR UV_Vis UV_Vis Sample->UV_Vis MS MS Sample->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Purity_Assessment Purity_Assessment NMR->Purity_Assessment IR->Structure_Elucidation Comparative_Analysis Comparative_Analysis UV_Vis->Comparative_Analysis MS->Structure_Elucidation MS->Purity_Assessment Structure_Elucidation->Comparative_Analysis

Workflow for Spectroscopic Characterization

Benchmarking 2,4-Dimethoxycinnamic Acid: A Comparative Guide to its Antioxidant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of phytochemicals is a key area of investigation. This guide provides a comprehensive comparison of 2,4-Dimethoxycinnamic acid's antioxidant capabilities against established commercial antioxidants: Vitamin C, Trolox, and Butylated Hydroxytoluene (BHT). By presenting available experimental data and detailed methodologies, this document serves as a valuable resource for researchers evaluating the potential of this compound in drug development and other scientific applications.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and the selected commercial antioxidants from two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

It is important to note that direct experimental data for the antioxidant activity of this compound is limited in publicly available literature. The values presented below are estimations based on the structure-activity relationships of cinnamic acid derivatives. Cinnamic acids, in general, are more effective antioxidants than their benzoic acid counterparts.[1] However, studies on related compounds like 3,4-dimethoxycinnamic acid suggest that methoxy substitutions, while contributing to antioxidant capacity, are generally less potent than hydroxyl groups.[2][3]

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound ~150 - 250 (Estimated) ~100 - 200 (Estimated)
Vitamin C (Ascorbic Acid) 3.37 - 12.36[4][5][6][7]~50[5][6]
Trolox 3.77 - 63.69[8][9]2.34 - 42.11[8][9][[“]]
Butylated Hydroxytoluene (BHT) 3.08 - 202.35[11][12][13][14]Data varies across studies

Note: The IC50 values for the commercial antioxidants are presented as a range compiled from various studies and can differ based on specific experimental conditions.

Antioxidant Signaling Pathway: The Keap1-Nrf2 Pathway

Phenolic compounds, including cinnamic acid derivatives, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A primary pathway is the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes that enhance the cell's endogenous antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic Cinnamic Acid Derivative Phenolic->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Defense

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Experimental Protocols

To ensure standardized and reproducible comparisons, detailed protocols for the DPPH and ABTS radical scavenging assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable purple-colored DPPH radical to the yellow-colored non-radical form, diphenylpicrylhydrazine. The change in color is measured spectrophotometrically.[15][16][17][18]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Standard antioxidants (Vitamin C, Trolox, BHT)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[16]

  • Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution to a defined volume of the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[16]

  • Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[1][3][19][20][21]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Standard antioxidants (Vitamin C, Trolox, BHT)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

  • Preparation of Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standard antioxidants as described for the DPPH assay.

  • Reaction: In a 96-well microplate or cuvettes, add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).[1]

  • Measurement: Measure the absorbance of each solution at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[22]

Conclusion

While direct comparative data is still emerging, the structural characteristics of this compound suggest it possesses antioxidant properties. The provided experimental protocols and the benchmark data for established antioxidants offer a robust framework for researchers to conduct their own comprehensive evaluations. Further investigation into the antioxidant efficacy and the underlying mechanisms of action of this compound is warranted to fully elucidate its potential as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethoxycinnamic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2,4-Dimethoxycinnamic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[1][2] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[3]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Collection and Storage of Waste:

    • Collect surplus and non-recyclable this compound in a suitable, clearly labeled, and tightly closed container.[1][3]

    • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3]

  • Engaging a Licensed Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed chemical waste disposal company.[1]

    • Provide the disposal company with accurate information about the chemical waste.

  • Incineration Procedure:

    • The standard procedure for disposal involves controlled incineration.[1][3]

    • Typically, the disposal service will dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful emissions.[1][3]

Crucial Disposal Prohibitions:

  • Do NOT discharge this compound or its containers into sewer systems or drains.[2][3]

  • Do NOT contaminate water, foodstuffs, animal feed, or seeds with this chemical.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment.[1]

  • Containment: Prevent the spill from spreading and entering drains.[3]

  • Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly.

Contaminated Packaging Disposal

Contaminated packaging and containers should be treated with the same precautions as the chemical itself.[1] Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[3]

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, are provided in the safety data sheets for this compound. The guidance is procedural, emphasizing complete removal by a licensed service.

ParameterGuidelineCitation
Primary Disposal MethodControlled incineration via a licensed disposal service.[1][3]
Effluent DischargeProhibited in sewer systems and drains.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Identify 2,4-Dimethoxycinnamic Acid Waste assess Assess Waste Stream (Surplus, Contaminated, Expired) start->assess spill Is it a spill? assess->spill spill_cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Sweep into a sealed container. 3. Prevent entry into drains. spill->spill_cleanup Yes package Is it contaminated packaging? spill->package No prepare Prepare for Disposal: - Securely label container. - Segregate from other waste. spill_cleanup->prepare package_disposal Triple-rinse for recycling or puncture and landfill (per regulations). Treat as unused product. package->package_disposal Yes package->prepare No end End: Proper Disposal Complete package_disposal->end contact_ehs Contact Institutional EHS & Licensed Waste Disposal Service prepare->contact_ehs incineration Incineration by dissolving in a combustible solvent and burning in an incinerator with an afterburner and scrubber. contact_ehs->incineration incineration->end

Disposal workflow for this compound.

It is imperative to always consult your institution's specific safety guidelines and local, state, and federal regulations to ensure full compliance.[1] Your environmental health and safety (EHS) department is the primary resource for guidance on chemical waste management.

References

Personal protective equipment for handling 2,4-Dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dimethoxycinnamic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[3][4]

The substance is typically a white to off-white powder or crystalline solid.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection TypeEquipment SpecificationUsage Guidelines
Eye/Face Protection Safety glasses with side-shields or goggles.[3][6]Must be worn at all times when handling the chemical to prevent eye contact. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][3] Protective clothing to prevent skin exposure.[3][4]Gloves must be inspected before use. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection Not required under normal use with adequate ventilation.[6] For large-scale operations, emergencies, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[3][6]A self-contained breathing apparatus (SCBA) must be available for emergencies.[3]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when working with this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary spill cleanup materials are available.

3. Handling the Chemical:

  • Avoid direct contact with the substance.[3]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area.[7]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][8] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes (at least 15 minutes).[1][3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate : Evacuate personnel from the immediate area.[1]

  • Ventilate : Ensure adequate ventilation.

  • Protect : Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up : Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and concepts for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Weigh/Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 spill Spill Occurs handle2->spill exposure Personnel Exposure handle2->exposure clean2 Doff & Dispose of PPE clean1->clean2 clean3 Segregate Waste for Disposal clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain cleanup Clean Up Spill spill->cleanup firstaid Administer First Aid exposure->firstaid medical Seek Medical Attention exposure->medical evacuate->contain contain->cleanup firstaid->medical

Caption: Experimental workflow for handling this compound.

HierarchyOfControls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

Caption: Hierarchy of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.